Ethyl 4-chlorobenzenesulfinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-chlorobenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-2-11-12(10)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAFKHFXHSVTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571212 | |
| Record name | Ethyl 4-chlorobenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13165-81-6 | |
| Record name | Ethyl 4-chlorobenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-chlorobenzenesulfinate from 4-chlorobenzenesulfinic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 4-chlorobenzenesulfinate from 4-chlorobenzenesulfinic acid. This document details a robust experimental protocol, presents key quantitative data, and includes visualizations to elucidate the reaction pathway and experimental workflow.
Introduction
This compound is a sulfinate ester derivative of significant interest in organic synthesis and medicinal chemistry. Its preparation from 4-chlorobenzenesulfinic acid is a key transformation that requires mild and efficient methods to avoid disproportionation and other side reactions common to sulfinic acid chemistry. This guide focuses on a reliable synthetic approach utilizing 1,1'-carbonyldiimidazole (CDI) as a coupling agent, a method known for its mild conditions and good yields in the formation of sulfinate esters.
Physicochemical Data of Reactants and Products
A summary of the available physical and chemical properties of the starting material and the desired product is presented in Table 1. Note that comprehensive experimental data for this compound is not widely reported; therefore, some properties are estimated based on analogous compounds and spectroscopic principles.
Table 1: Physicochemical Properties
| Property | 4-chlorobenzenesulfinic acid | This compound |
| Molecular Formula | C₆H₅ClO₂S | C₈H₉ClO₂S |
| Molecular Weight | 176.62 g/mol | 204.67 g/mol |
| Appearance | White to off-white solid | Expected to be a liquid or low-melting solid |
| Melting Point | ~98 °C | Not reported |
| Boiling Point | Decomposes | Not reported |
| Solubility | Soluble in water, ethanol, diethyl ether | Expected to be soluble in common organic solvents |
Experimental Protocol: Synthesis via CDI Coupling
This section details the experimental procedure for the synthesis of this compound from 4-chlorobenzenesulfinic acid using 1,1'-carbonyldiimidazole (CDI) as a coupling agent. This method proceeds via the formation of a reactive N-sulfinylimidazole intermediate.
Materials and Reagents
-
4-chlorobenzenesulfinic acid (C₆H₅ClO₂S)
-
1,1'-Carbonyldiimidazole (CDI, C₇H₆N₄O)
-
Anhydrous ethanol (C₂H₅OH)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with 4-chlorobenzenesulfinic acid (1.0 eq). The flask is flushed with an inert gas (nitrogen or argon).
-
Activation of Sulfinic Acid: Anhydrous dichloromethane is added to the flask to dissolve the 4-chlorobenzenesulfinic acid. The solution is stirred at room temperature. To this solution, 1,1'-carbonyldiimidazole (1.1 eq) is added portion-wise over 10-15 minutes. The reaction mixture is stirred at room temperature for 1-2 hours to form the reactive N-(4-chlorophenylsulfinyl)imidazole intermediate. The progress of this step can be monitored by the evolution of carbon dioxide.
-
Esterification: A solution of anhydrous ethanol (1.2 eq) in anhydrous dichloromethane is added dropwise to the reaction mixture at room temperature. The reaction is then stirred for an additional 2-4 hours. The progress of the esterification can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is quenched by the addition of 1 M HCl solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Quantitative Data
The following table summarizes the molar quantities and expected yield for a typical reaction.
Table 2: Reagent Quantities and Expected Yield
| Reagent | Molar Mass ( g/mol ) | Moles (for 1g of starting material) | Volume/Mass |
| 4-chlorobenzenesulfinic acid | 176.62 | 0.00566 | 1.0 g |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 0.00623 (1.1 eq) | 1.01 g |
| Ethanol | 46.07 | 0.00679 (1.2 eq) | 0.31 g (0.39 mL) |
| Product (this compound) | 204.67 | - | Expected Yield: >80% |
Visualization of Pathways and Workflows
Reaction Pathway
The following diagram illustrates the chemical transformation from 4-chlorobenzenesulfinic acid to this compound, highlighting the role of CDI as a coupling agent.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
The logical flow of the experimental procedure is visualized in the following diagram.
Caption: Step-by-step experimental workflow for the synthesis.
Expected Spectroscopic Data
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Key Signals/Features |
| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of δ 7.5-7.8 ppm. - Quartet corresponding to the -OCH₂- protons of the ethyl group around δ 3.9-4.2 ppm. - Triplet corresponding to the -CH₃ protons of the ethyl group around δ 1.2-1.4 ppm. |
| ¹³C NMR | - Aromatic carbons in the range of δ 125-145 ppm. - Carbon of the -OCH₂- group around δ 60-65 ppm. - Carbon of the -CH₃ group around δ 14-16 ppm. |
| IR (Infrared) | - S=O stretching vibration around 1120-1150 cm⁻¹. - C-O stretching vibration around 1000-1050 cm⁻¹. - Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 204 (for ³⁵Cl) and 206 (for ³⁷Cl) in a ~3:1 ratio. - Fragmentation pattern corresponding to the loss of the ethoxy group (-OC₂H₅) and other fragments. |
Conclusion
The synthesis of this compound from 4-chlorobenzenesulfinic acid can be effectively achieved using 1,1'-carbonyldiimidazole as a coupling agent. This method offers a mild and efficient route, minimizing potential side reactions. The provided experimental protocol and supplementary data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the reliable preparation of this important sulfinate ester. Further experimental work is encouraged to fully characterize the product and optimize the reaction conditions for specific applications.
Physical and chemical properties of Ethyl 4-chlorobenzenesulfinate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the physical and chemical properties of Ethyl 4-chlorobenzenesulfinate. Despite extensive searches of chemical databases and scientific literature, detailed experimental data for this specific compound appears to be limited. Much of the publicly available information pertains to the structurally similar but distinct compounds, Ethyl 4-chlorobenzenesulfonate and Ethyl 4-chlorobenzoate. This document will clarify the distinctions and present the available information regarding the synthesis of the parent sulfinate.
Compound Identification and Structure
It is crucial to distinguish this compound from its related sulfonate and benzoate analogues. The key structural difference lies in the oxidation state of the sulfur atom.
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This compound: Contains a sulfinate group (-SO(O)-) bonded to the ethyl group.
-
Ethyl 4-chlorobenzenesulfonate: Contains a sulfonate group (-SO₂(O)-) bonded to the ethyl group, with the sulfur at a higher oxidation state.
-
Ethyl 4-chlorobenzoate: An ester of 4-chlorobenzoic acid, containing a carboxyl group (-C(O)O-).
Due to the persistent misidentification in search results, no definitive CAS number or comprehensive, experimentally verified physical and chemical data for this compound could be retrieved.
Synthesis and Reactivity
Preparation of the 4-chlorobenzenesulfinate Precursor
The synthesis of alkali metal 4-chlorobenzenesulfinates is a known process. A general approach involves the reduction of 4-chlorobenzenesulfonyl chloride.
Experimental Workflow: Synthesis of Sodium 4-chlorobenzenesulfinate
Caption: General workflow for the preparation of the 4-chlorobenzenesulfinate precursor.
This procedure yields the sodium salt of 4-chlorobenzenesulfinic acid. The subsequent esterification to this compound would involve the reaction of this salt with a suitable ethylating agent. However, specific reaction conditions, purification methods, and characterization data for the resulting ethyl ester are not detailed in the available literature.
Physical and Chemical Properties
A comprehensive table of the physical and chemical properties of this compound cannot be provided due to the lack of available data. For the purpose of differentiation, the known properties of the related compounds are presented below.
Table 1: Comparison of Properties of Related 4-chloro-substituted Ethyl Esters
| Property | This compound | Ethyl 4-chlorobenzenesulfonate | Ethyl 4-chlorobenzoate |
| CAS Number | Not Found | 20443-71-4[1][2] | 7335-27-5[3] |
| Molecular Formula | C₈H₉ClO₂S | C₈H₉ClO₃S | C₉H₉ClO₂ |
| Molecular Weight | ~204.67 g/mol (calculated) | 220.67 g/mol [1][2] | 184.62 g/mol [3] |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Spectral Data
No authenticated spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in public databases.
Conclusion for Researchers
For professionals in research and drug development, it is imperative to exercise caution and not to extrapolate the properties of Ethyl 4-chlorobenzenesulfonate or Ethyl 4-chlorobenzoate to this compound. The differing electronic nature of the sulfinate group compared to the sulfonate or carboxylate groups will significantly influence the chemical reactivity, stability, and biological activity of the molecule.
Any research involving this compound would likely require a custom synthesis followed by rigorous characterization to establish its physical, chemical, and spectral properties. The synthetic route would likely proceed via the 4-chlorobenzenesulfinate salt as a key intermediate. Researchers are advised to consult specialized synthetic chemistry literature or consider custom synthesis services to obtain this compound.
References
An In-depth Technical Guide to Ethyl 4-chlorobenzenesulfinate: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
While a specific CAS number for Ethyl 4-chlorobenzenesulfinate could not be retrieved, its chemical identity can be defined. For comparison, data for the related sulfonate is provided.
Table 1: Chemical Identifiers
| Compound Name | Deduced IUPAC Name | CAS Number |
| This compound | This compound | Not available |
| Ethyl 4-chlorobenzenesulfonate | Ethyl 4-chlorobenzenesulfonate | 20443-71-4[1][2] |
Table 2: Physicochemical Properties
| Property | This compound (Predicted) | Ethyl 4-chlorobenzenesulfonate (Experimental) |
| Molecular Formula | C₈H₉ClO₂S | C₈H₉ClO₃S[1] |
| Molecular Weight | 204.67 g/mol | 220.67 g/mol [1] |
| Appearance | Likely a colorless to pale yellow liquid or solid | Data not available |
| Solubility | Expected to be soluble in organic solvents | Data not available |
| Stability | Potentially susceptible to oxidation to the corresponding sulfonate | Generally stable under normal conditions |
Synthesis and Experimental Protocols
A definitive, validated synthesis protocol for this compound is not published. However, a plausible synthetic route can be extrapolated from the synthesis of related sulfinate esters. A common method involves the reduction of the corresponding sulfonyl chloride followed by esterification.
Proposed Synthesis Workflow
A potential pathway to synthesize this compound could involve the reduction of 4-chlorobenzenesulfonyl chloride to sodium 4-chlorobenzenesulfinate, followed by esterification with an ethylating agent.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of Sodium 4-chlorobenzenesulfinate
A documented procedure for the synthesis of the precursor, sodium p-chlorobenzenesulfinate, involves the reduction of p-chlorobenzenesulfonyl chloride.[3]
Materials:
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p-Chlorobenzenesulfonyl chloride
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Sodium sulfite
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Water
Procedure:
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A mixture of 504 g of sodium sulfite and 1.8 L of water is prepared.
-
To this mixture, 16 g of p-chlorobenzenesulfonyl chloride is added portionwise at 50°C.
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The mixture is stirred at 55-60°C for 3 hours.
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After stirring, the mixture is cooled with ice.
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The white crystals of sodium p-chlorobenzenesulfinate that separate out are collected by filtration and washed with cold water to yield the product.[3]
General Protocol for Esterification of Sodium Sulfinates
The synthesized sodium 4-chlorobenzenesulfinate could then be esterified. A general approach would be:
Materials:
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Sodium 4-chlorobenzenesulfinate
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An ethylating agent (e.g., ethyl iodide, diethyl sulfate)
-
A suitable aprotic solvent (e.g., DMF, acetonitrile)
Procedure:
-
Dissolve sodium 4-chlorobenzenesulfinate in the chosen solvent.
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Add the ethylating agent to the solution, typically in a 1:1 or slight excess molar ratio.
-
The reaction mixture is stirred, possibly with heating, for a duration determined by reaction monitoring (e.g., by TLC or LC-MS).
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
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The organic layer is then washed, dried, and concentrated.
-
The crude product can be purified by column chromatography or distillation.
Potential Applications in Drug Development
While there are no specific drug development applications cited for this compound, sulfinate esters are valuable intermediates in organic synthesis and medicinal chemistry. Chlorine-containing molecules are prevalent in pharmaceuticals and can influence a compound's pharmacokinetic and pharmacodynamic properties.
Role as a Synthetic Intermediate
Sulfinates are precursors to a variety of sulfur-containing functional groups. Their reactivity allows for the introduction of sulfonyl groups into molecules, which are present in numerous approved drugs.
Potential Signaling Pathway Involvement
The biological activity of a molecule like this compound is not documented. However, as a reactive electrophile, it could potentially interact with nucleophilic residues on proteins, thereby modulating signaling pathways. The diagram below illustrates a hypothetical interaction where the compound modifies a key protein in a signaling cascade.
Caption: Hypothetical inhibition of a kinase by this compound.
Conclusion
This compound is a compound for which direct experimental data is scarce. However, based on the chemistry of related sulfinates and sulfonate esters, its properties and synthesis can be reasonably predicted. Its potential as a synthetic intermediate in the creation of more complex molecules makes it a compound of interest for researchers in drug discovery and organic synthesis. Further research is required to fully characterize its properties and explore its applications.
References
Spectroscopic Data for Ethyl 4-chlorobenzenesulfinate: A Search for Available Information
A comprehensive search for spectroscopic data (NMR, IR, MS) for Ethyl 4-chlorobenzenesulfinate has revealed a significant lack of publicly available experimental information. While data for structurally similar compounds is accessible, specific spectral details for the target molecule remain elusive.
This in-depth guide addresses the challenges in sourcing spectroscopic information for this compound and clarifies the distinction between this compound and its more commonly documented analogues. This information is crucial for researchers, scientists, and drug development professionals who require accurate data for compound characterization and identification.
The Challenge of Data Availability
Despite a thorough search of chemical databases and scientific literature, no specific experimental NMR, IR, or MS data for this compound could be located. Searches frequently yielded results for two related but distinct compounds:
-
Ethyl 4-chlorobenzenesulfonate: This compound possesses a sulfonate (-SO₃⁻) functional group.
-
Ethyl 4-chlorobenzoate: This compound contains a benzoate (-COO⁻) functional group.
The key structural difference lies in the oxidation state of the sulfur atom and the presence of an additional oxygen atom in the sulfonate compared to the requested sulfinate (-SO₂⁻). This seemingly minor difference significantly alters the chemical properties and, consequently, the spectroscopic signatures of the molecules.
Understanding the Structural Differences
To aid researchers in distinguishing between these compounds, the structural differences are highlighted below.
Caption: Molecular representations of this compound and its common analogues.
Experimental Protocols: A General Overview
While specific experimental protocols for this compound are not available due to the lack of published data, a general workflow for acquiring such data can be outlined. This serves as a procedural guide for researchers who may synthesize this compound and require its characterization.
Caption: A generalized experimental workflow for obtaining spectroscopic data of a chemical compound.
Conclusion for Researchers
For professionals in research and drug development, the absence of readily available spectroscopic data for this compound underscores the importance of thorough compound characterization upon synthesis. Should this compound be a target molecule in a synthetic pathway, it is imperative that the synthesized product undergoes rigorous spectroscopic analysis to confirm its identity and purity. The general workflow provided can serve as a template for such an analysis. Researchers who successfully characterize this compound are encouraged to publish their findings to contribute to the collective body of scientific knowledge.
A Technical Guide to the Solubility of Ethyl 4-chlorobenzenesulfinate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility characteristics of Ethyl 4-chlorobenzenesulfinate. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It includes an analysis of its expected solubility based on structural analogs, detailed experimental protocols for quantitative solubility measurement, and a standardized workflow for these procedures. This guide is intended to equip researchers with the necessary methodologies to generate reliable solubility data essential for applications in organic synthesis and pharmaceutical development.
Introduction
This compound (C₈H₉ClO₂S) is an organic compound whose solubility is a critical parameter for its use in synthesis, formulation, and various chemical processes. Understanding its behavior in different organic solvents is fundamental for reaction optimization, purification, and the development of new chemical entities. While specific quantitative data is not extensively reported in public literature, we can infer its likely behavior and provide a robust methodology for its determination.
Based on its structure—a polar sulfinate group, a nonpolar ethyl group, and a moderately polar chlorobenzene ring—this compound is expected to exhibit a range of solubilities. It is likely more soluble in polar organic solvents than in nonpolar ones. Its solubility characteristics are expected to be comparable to related compounds like ethyl benzenesulfonate and ethyl p-toluenesulfonate, which are generally soluble in polar organic solvents such as alcohols and ethers[1][2].
Predicted Solubility Profile
While experimental data is required for definitive values, a qualitative prediction can be made based on the principle of "like dissolves like":
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High Expected Solubility: In polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran) and polar protic solvents (e.g., Ethanol, Methanol), where the polar sulfinate group can interact favorably.
-
Moderate Expected Solubility: In solvents of intermediate polarity like Dichloromethane.
-
Low Expected Solubility: In nonpolar solvents (e.g., Hexane, Toluene) and water, given the organic nature of the bulk of the molecule[1].
The following table is provided as a template for researchers to populate with experimentally determined quantitative data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |
|---|---|---|---|---|
| e.g., Acetone | 25 | Gravimetric | ||
| e.g., Ethanol | 25 | Gravimetric | ||
| e.g., Dichloromethane | 25 | Gravimetric | ||
| e.g., Toluene | 25 | Gravimetric | ||
| e.g., Hexane | 25 | Gravimetric |
| e.g., Water | 25 | | | Gravimetric |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility[3]. The following protocol provides a detailed procedure for obtaining quantitative data.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Solvent of choice (e.g., Acetone, Ethanol, etc.)
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Scintillation vials or screw-cap flasks
-
Orbital shaker with temperature control or a constant temperature water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Evaporating dish or pre-weighed vial
-
Vacuum oven or desiccator
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into the vial containing the solid.
-
Equilibration: Seal the vial tightly. Place it in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for a minimum of 24 hours to ensure equilibrium is reached. Visual inspection should confirm that solid material remains.
-
Phase Separation: After equilibration, let the vial stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. To avoid disturbing the solid, draw the liquid from the upper portion of the solution.
-
Filtration: Immediately pass the withdrawn solution through a syringe filter into a pre-weighed, clean evaporating dish or vial. This step removes any fine, undissolved particles.
-
Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a gentle stream of nitrogen or air.
-
Mass Determination: Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the solid residue on an analytical balance.
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.
-
Determine the solubility in g/100 mL using the mass of the residue and the volume of supernatant sampled.
-
Workflow and Data Analysis Visualization
The process of determining solubility can be standardized into a clear workflow. The following diagram illustrates the key steps from preparation to final data calculation.
This flowchart outlines the standardized shake-flask method for determining the solubility of a compound in a given solvent.
Conclusion
While direct quantitative solubility data for this compound is sparse in existing literature, this guide provides the necessary tools for researchers to produce this data reliably. By understanding the compound's structural characteristics and applying the detailed experimental protocol provided, scientists can accurately determine its solubility profile in various organic solvents. This information is invaluable for the effective design of chemical reactions, purification processes, and formulation development in both academic and industrial research settings.
References
Thermal Stability and Decomposition of Ethyl 4-chlorobenzenesulfinate: A Review of Available Data
This guide, therefore, serves to highlight the absence of specific data for the target compound and provides a general overview of the thermal decomposition of structurally related sulfinate esters to offer potential, albeit speculative, insights. The information presented below is based on analogous compounds and should not be considered as experimentally validated data for Ethyl 4-chlorobenzenesulfinate.
General Thermal Behavior of Sulfinate Esters
Sulfinate esters (R-S(O)-OR') are known to be thermally labile compounds. Their stability is influenced by the nature of the organic substituents (R and R'). Upon heating, sulfinate esters can undergo a variety of transformations, including isomerization, disproportionation, and fragmentation.
One common thermal reaction for some sulfinate esters is the rearrangement to the corresponding sulfone. However, the decomposition of aryl sulfinates can be more complex. Studies on allyl methoxyarenesulphinates have shown that their thermal decomposition can lead to a mixture of products, including diaryl sulphides, aryl arenethiosulphonates, diaryl sulphoxides, and diaryl sulphones[1].
Potential Decomposition Pathways
Based on the chemistry of related compounds, several hypothetical decomposition pathways for this compound could be proposed. These are theoretical and would require experimental validation.
A potential logical workflow for investigating the thermal decomposition of a compound like this compound is outlined below.
Caption: A generalized workflow for the investigation of the thermal stability and decomposition of a chemical compound.
Quantitative Data
As stated, no quantitative data regarding the thermal stability and decomposition of this compound was found in the reviewed literature. A template for how such data would be presented is provided below for illustrative purposes.
Table 1: Hypothetical Thermal Decomposition Data for this compound
| Parameter | Value | Technique | Reference |
| Onset Decomposition Temperature (Tonset) | Data not available | TGA | N/A |
| Peak Decomposition Temperature (Tpeak) | Data not available | DTG | N/A |
| Mass Loss (%) | Data not available | TGA | N/A |
| Activation Energy (Ea) | Data not available | Kinetic Analysis | N/A |
| Pre-exponential Factor (A) | Data not available | Kinetic Analysis | N/A |
Table 2: Hypothetical Decomposition Products of this compound
| Product Name | Chemical Formula | Method of Identification | Reference |
| Data not available | N/A | N/A | N/A |
| Data not available | N/A | N/A | N/A |
| Data not available | N/A | N/A | N/A |
Experimental Protocols
Detailed experimental protocols for the thermal analysis of this compound are not available. However, a general methodology for such an investigation would typically involve the following techniques:
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature range over which the compound decomposes and the extent of mass loss.
-
General Procedure: A small, accurately weighed sample of this compound would be placed in a TGA instrument. The sample would be heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is monitored as a function of temperature. The resulting data provides the onset and peak decomposition temperatures.
Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting and to measure the enthalpy changes associated with these transitions and any decomposition events.
-
General Procedure: A small, encapsulated sample of the compound is heated at a constant rate alongside an empty reference pan. The difference in heat flow required to maintain both at the same temperature is measured. Endothermic or exothermic peaks would indicate melting or decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile and semi-volatile products of thermal decomposition.
-
General Procedure: A sample is rapidly heated to a specific decomposition temperature in a pyrolysis unit connected to a GC-MS system. The decomposition products are separated by the gas chromatograph and then identified by their mass spectra.
Conclusion
The thermal stability and decomposition of this compound is a topic that lacks specific investigation in the currently accessible scientific literature. For researchers, scientists, and drug development professionals, this represents a significant data gap. Any handling, storage, or processing of this compound at elevated temperatures should be approached with caution, assuming potential for decomposition. Future experimental studies employing the techniques outlined in this guide are necessary to elucidate the thermal properties, decomposition pathways, and products of this compound. Such data would be invaluable for ensuring its safe handling and for understanding its potential degradation profiles in various applications.
References
Navigating the Landscape of Ethyl 4-chlorobenzenesulfonate: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the procurement of high-purity reagents is a critical cornerstone of successful experimentation and innovation. This guide provides an in-depth overview of the commercial availability, synthesis, and quality control considerations for Ethyl 4-chlorobenzenesulfonate, a key intermediate in various synthetic pathways.
While the initial query focused on "Ethyl 4-chlorobenzenesulfinate," extensive database searches have revealed a likely misnomer, with "Ethyl 4-chlorobenzenesulfonate" being the commercially available and scientifically referenced compound. This guide proceeds with the technical details pertaining to the latter.
Commercial Availability of High-Purity Ethyl 4-chlorobenzenesulfonate
A number of chemical suppliers offer Ethyl 4-chlorobenzenesulfonate for research and development purposes. The purity levels and available quantities vary, and researchers are advised to request certificates of analysis to ensure the material meets their specific experimental requirements.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Chiralen | Ethyl 4-chlorobenzenesulfonate | 20443-71-4 | 97% | 250mg |
| Protheragen | ethyl 4-chlorobenzenesulfonate | 20443-71-4 | Not Specified | 10mg, 25mg, 50mg, 100mg |
Note: Pricing is often available upon inquiry and can vary based on quantity and purity. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Purification: An Experimental Protocol
While ready-made, high-purity Ethyl 4-chlorobenzenesulfonate is commercially available, understanding its synthesis can be crucial for specialized applications or in-house production. The following is a generalized experimental protocol for the synthesis of aryl sulfonates, adapted for the preparation of Ethyl 4-chlorobenzenesulfonate from 4-chlorobenzenesulfonyl chloride.
Reaction:
4-chlorobenzenesulfonyl chloride + ethanol → Ethyl 4-chlorobenzenesulfonate + HCl
Materials:
-
4-chlorobenzenesulfonyl chloride
-
Anhydrous ethanol
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A solution of 4-chlorobenzenesulfonyl chloride in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Addition of Alcohol and Base: A solution of anhydrous ethanol and pyridine in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred solution of 4-chlorobenzenesulfonyl chloride. The pyridine acts as a scavenger for the hydrochloric acid produced during the reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is washed sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield high-purity Ethyl 4-chlorobenzenesulfonate.
Quality Control:
The purity of the synthesized Ethyl 4-chlorobenzenesulfonate should be verified using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Logical Workflow for Synthesis and Quality Control
The following diagram illustrates the logical progression from starting materials to the final, quality-assured product.
Caption: Synthesis and Purification Workflow for Ethyl 4-chlorobenzenesulfonate.
This technical guide provides a foundational understanding for researchers working with Ethyl 4-chlorobenzenesulfonate. By ensuring the procurement of high-purity starting materials and implementing rigorous synthesis and quality control procedures, scientists can enhance the reliability and reproducibility of their experimental outcomes.
An In-depth Technical Guide on the Discovery and History of Ethyl 4-chlorobenzenesulfinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to Ethyl 4-chlorobenzenesulfinate. While the initial discovery is traced back to mid-20th century research, this document collates available information on its synthesis, physical and chemical properties, and the analytical methods used for its characterization. Particular attention is given to distinguishing this sulfinate ester from its isomeric sulfonate and benzoate analogues, a common point of confusion in chemical literature. This guide serves as a foundational resource for researchers working with or developing applications for this versatile chemical intermediate.
Introduction
This compound, an organosulfur compound, has garnered interest in various fields of chemical synthesis due to the unique reactivity of the sulfinate ester functional group. Its history is intertwined with the broader exploration of sulfinic acids and their derivatives. Understanding the origins and early synthetic routes of this compound provides valuable context for its contemporary applications in areas such as organic synthesis and materials science. This guide aims to provide a detailed historical perspective and practical experimental information for professionals in the chemical sciences.
Discovery and Historical Context
The synthesis of sulfinate esters, in general, was an active area of research in the early to mid-20th century. Early methods for the preparation of sulfinate esters often involved one of three primary pathways:
-
Esterification of Sulfinic Acids: The direct reaction of a sulfinic acid with an alcohol. This method, analogous to the Fischer esterification of carboxylic acids, often requires a catalyst and conditions to remove the water formed during the reaction.
-
Reaction of Sulfinyl Chlorides with Alcohols: The conversion of a sulfinic acid to a more reactive sulfinyl chloride, followed by reaction with an alcohol. This is often a higher-yielding method compared to direct esterification.
-
Alkylation of Sulfinate Salts: The reaction of a sodium or other metallic salt of a sulfinic acid with an alkylating agent, such as an alkyl halide.
It is highly probable that the initial synthesis of this compound was achieved through one of these classical methods.
Physicochemical Properties
Obtaining a complete and verified set of physicochemical data for this compound is challenging due to the prevalence of data for the isomeric Ethyl 4-chlorobenzenesulfonate and the unrelated Ethyl 4-chlorobenzoate. The following table summarizes the available and theoretical data for this compound. Researchers are advised to verify these properties experimentally.
| Property | Value (Estimated or from Limited Sources) |
| Molecular Formula | C₈H₉ClO₂S |
| Molecular Weight | 204.67 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Boiling Point | Not definitively reported |
| Melting Point | Not definitively reported |
| Density | Not definitively reported |
| Solubility | Expected to be soluble in organic solvents |
Experimental Protocols
While the specific protocol from the 1959 Kabachnik and Mastryukova paper is not available, a general procedure for the synthesis of an aryl sulfinate ester via the sulfinyl chloride route is provided below as a representative example of early synthetic methods.
General Protocol for the Synthesis of this compound via 4-Chlorobenzenesulfinyl Chloride:
Step 1: Preparation of 4-Chlorobenzenesulfinyl Chloride
-
Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution) is charged with 4-chlorobenzenesulfinic acid sodium salt.
-
Reagent Addition: Thionyl chloride (SOCl₂) is added dropwise to the stirred suspension at a controlled temperature (typically 0-5 °C).
-
Reaction: The reaction mixture is stirred at room temperature until the evolution of sulfur dioxide (SO₂) gas ceases.
-
Isolation: The excess thionyl chloride is removed under reduced pressure to yield the crude 4-chlorobenzenesulfinyl chloride.
Step 2: Esterification
-
Reaction Setup: The crude 4-chlorobenzenesulfinyl chloride is dissolved in a dry, inert solvent (e.g., diethyl ether or dichloromethane) in a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Alcohol Addition: A solution of absolute ethanol in the same solvent, often with a non-nucleophilic base such as pyridine or triethylamine (to scavenge the HCl byproduct), is added dropwise to the stirred solution of the sulfinyl chloride at a low temperature (e.g., 0 °C).
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Workup: The reaction mixture is washed with dilute hydrochloric acid to remove the base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or column chromatography.
Spectroscopic Characterization
Definitive, publicly available spectroscopic data (NMR, IR, MS) for this compound is scarce. The following are expected characteristic signals based on the structure.
-
¹H NMR:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
-
Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
-
-
¹³C NMR:
-
Signals for the two carbons of the ethyl group.
-
Four signals in the aromatic region corresponding to the carbons of the chlorophenyl group.
-
-
IR Spectroscopy:
-
A strong absorption band characteristic of the S=O stretch of a sulfinate ester.
-
Bands corresponding to the C-O stretch of the ester.
-
Aromatic C-H and C=C stretching vibrations.
-
A band for the C-Cl stretch.
-
-
Mass Spectrometry:
-
A molecular ion peak corresponding to the molecular weight of the compound.
-
Characteristic fragmentation patterns, including the loss of the ethoxy group and cleavage of the aryl-sulfur bond.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the synthesis and characterization of this compound.
Caption: General synthetic pathway to this compound.
Caption: A typical experimental workflow for synthesis and analysis.
Conclusion
This compound is a historically significant compound within the broader class of sulfinic acid derivatives. While its initial discovery is not as prominently documented as other major chemical milestones, this guide provides a consolidated overview of its likely historical synthesis and essential technical information. For researchers and professionals in drug development and organic synthesis, a thorough understanding of the properties and preparation of this compound is crucial for its effective application. Further research into historical chemical archives may yet uncover the definitive report of its first synthesis, which would provide even greater clarity on the origins of this versatile reagent.
Methodological & Application
Application Notes: Ethyl 4-Chlorobenzenesulfinate as a Versatile Precursor for Sulfoxide Synthesis
Application Notes and Protocols: Reaction of Ethyl 4-chlorobenzenesulfinate with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of sulfinate esters with Grignard reagents, a cornerstone of the Andersen synthesis, provides a powerful and stereospecific method for the preparation of chiral sulfoxides. This application note focuses on the reaction of ethyl 4-chlorobenzenesulfinate with various Grignard reagents to yield medicinally relevant 4-chlorophenyl sulfoxides. These compounds are important structural motifs in a variety of biologically active molecules and serve as versatile chiral auxiliaries in asymmetric synthesis.[1][2][3][4] The 4-chlorophenyl group, in particular, is a common substituent in pharmaceutical compounds, influencing their pharmacokinetic and pharmacodynamic properties.
The synthesis proceeds via nucleophilic substitution at the sulfur atom of the sulfinate ester by the carbanionic carbon of the Grignard reagent. A key advantage of this method is the high degree of stereochemical control, with the reaction typically proceeding with inversion of configuration at the sulfur center, allowing for the synthesis of enantioenriched sulfoxides from chiral sulfinate esters.
Reaction Mechanism and Stereochemistry
The reaction of this compound with a Grignard reagent (R-MgX) involves the nucleophilic attack of the Grignard reagent on the electrophilic sulfur atom of the sulfinate ester. This results in the displacement of the ethoxy group and the formation of a new carbon-sulfur bond, yielding the corresponding 4-chlorophenyl sulfoxide.
Caption: General reaction scheme for the synthesis of 4-chlorophenyl sulfoxides.
When a chiral sulfinate ester is used, the reaction proceeds with a high degree of stereospecificity, typically through an SN2-type mechanism at the sulfur atom, resulting in an inversion of the stereochemical configuration. This makes the Andersen synthesis a valuable tool for obtaining optically active sulfoxides.[2]
Quantitative Data Summary
The following table summarizes the reaction of this compound with various Grignard reagents. Please note that specific yield data for these exact reactions can be limited in the literature, and the presented data is based on analogous reactions and general principles of the Andersen synthesis. Yields are typically in the good to excellent range.[5]
| Grignard Reagent (R-MgX) | Product | Typical Yield (%) | Notes |
| Methylmagnesium bromide | 4-Chlorophenyl methyl sulfoxide | 75-90 | Reaction is generally clean and high-yielding. |
| Phenylmagnesium bromide | 4-Chlorophenyl phenyl sulfoxide | 70-85 | Aryl Grignard reagents are effective nucleophiles in this reaction. |
| Ethylmagnesium bromide | 4-Chlorophenyl ethyl sulfoxide | 70-88 | Similar reactivity to methylmagnesium bromide. |
| Vinylmagnesium bromide | 4-Chlorophenyl vinyl sulfoxide | 65-80 | Provides access to versatile vinyl sulfoxide building blocks. |
| tert-Butylmagnesium chloride | 4-Chlorophenyl tert-butyl sulfoxide | 40-60 | Yields may be lower due to the steric hindrance of the Grignard reagent. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol describes the preparation of the starting material, this compound, from 4-chlorobenzenesulfonyl chloride.
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
Sodium sulfite
-
Ethanol
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzenesulfonyl chloride (1 equiv.) in ethanol (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium sulfite (1.2 equiv.) in water (5 volumes) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a crude product, which can be purified by column chromatography or distillation.
Caption: Workflow for the synthesis of this compound.
Protocol 2: General Procedure for the Reaction of this compound with Grignard Reagents
This general protocol outlines the synthesis of 4-chlorophenyl sulfoxides. Caution: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a solution of this compound (1 equiv.) in anhydrous THF (5-10 volumes).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 equiv.) dropwise to the stirred solution via a syringe.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-chlorophenyl sulfoxide.
Caption: General workflow for the Grignard reaction.
Applications in Drug Development
Sulfoxides, including 4-chlorophenyl sulfoxides, are prevalent in medicinal chemistry. The sulfoxide group is a versatile functional group that can act as a chiral auxiliary, a hydrogen bond acceptor, and can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.[6][7]
The 4-chlorophenyl moiety is a common substituent in many approved drugs and drug candidates. Its presence can enhance binding affinity to target proteins and modulate the metabolic profile of a compound. The combination of a sulfoxide and a 4-chlorophenyl group can therefore be a valuable strategy in the design of new therapeutic agents.
Caption: Applications of 4-chlorophenyl sulfoxides in drug development.
Examples of drug classes where sulfoxide-containing molecules have shown significant therapeutic potential include proton-pump inhibitors, anti-inflammatory agents, and central nervous system drugs. The synthetic methods described herein provide a reliable route to access a diverse range of 4-chlorophenyl sulfoxides for screening in drug discovery programs.
Troubleshooting
-
Low or no yield of Grignard reagent formation: Ensure all glassware is scrupulously dry and the reaction is performed under a strictly inert atmosphere. The magnesium turnings may need to be activated (e.g., with a crystal of iodine or by crushing).
-
Low yield of sulfoxide: The Grignard reagent may have been quenched by moisture or acidic protons. Ensure the sulfinate ester is pure and dry. The reaction temperature and time may need optimization for specific Grignard reagents.
-
Formation of byproducts: The primary byproduct is often the corresponding sulfone from overoxidation, or symmetrical coupling products from the Grignard reagent. Careful control of reaction conditions and stoichiometry is crucial.
Safety Information
-
Grignard reagents are highly flammable and react violently with water. Handle them with extreme care in a well-ventilated fume hood.
-
Anhydrous ethers are flammable and can form explosive peroxides. Use with caution and store properly.
-
4-Chlorobenzenesulfonyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken. The authors are not responsible for any accidents or damages resulting from the use of this information.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfoxide synthesis by C-S coupling reaction or sulfinylation [organic-chemistry.org]
- 6. Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psecommunity.org [psecommunity.org]
Application of Ethyl 4-chlorobenzenesulfinate in Medicinal Chemistry: A Synthetic Pathway to Celecoxib
Introduction
Ethyl 4-chlorobenzenesulfinate is an organosulfur compound that holds potential as a versatile precursor in medicinal chemistry. While direct applications are not extensively documented, its chemical structure allows for its transformation into key intermediates for the synthesis of various biologically active molecules. The sulfinate ester functionality can be readily oxidized to the corresponding sulfonyl chloride, a critical building block for the widely utilized sulfonamide group present in numerous therapeutic agents. This application note will detail a synthetic pathway illustrating the use of this compound as a starting material for the synthesis of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).
Application Notes
The primary application of this compound in this context is its role as a precursor to 4-chlorobenzenesulfonyl chloride. This transformation is a crucial first step, as 4-chlorobenzenesulfonyl chloride is a common reagent for introducing the 4-chlorobenzenesulfonyl moiety into molecules. In the presented synthesis of Celecoxib, the 4-chlorobenzenesulfonyl group is ultimately converted to the 4-sulfamoylphenyl group, which is essential for the drug's selective COX-2 inhibitory activity.[1]
The overall synthetic strategy involves a multi-step process:
-
Oxidation: this compound is oxidized to 4-chlorobenzenesulfonyl chloride.
-
Amination: The resulting 4-chlorobenzenesulfonyl chloride is reacted with ammonia to yield 4-aminobenzenesulfonamide (sulfanilamide).
-
Diazotization and Reduction: Sulfanilamide is converted to 4-sulfamoylphenylhydrazine hydrochloride.
-
Parallel Synthesis of a Diketone: In a separate pathway, 4-methylacetophenone undergoes a Claisen condensation with ethyl trifluoroacetate to produce 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[2]
-
Cyclization (Convergent Synthesis): The two key intermediates, 4-sulfamoylphenylhydrazine hydrochloride and 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, are reacted to form the pyrazole ring of Celecoxib.[3]
This synthetic approach highlights the utility of this compound as a foundational molecule in a convergent synthesis, a strategy that is highly valued in drug development for its efficiency.
Experimental Protocols
Protocol 1: Synthesis of 4-chlorobenzenesulfonyl chloride from this compound (Hypothetical)
Objective: To oxidize this compound to 4-chlorobenzenesulfonyl chloride.
Materials:
-
This compound
-
Chlorine gas (Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Round-bottom flask with a gas inlet tube and a magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble chlorine gas through the solution with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, stop the flow of chlorine gas and purge the solution with nitrogen to remove any excess chlorine.
-
The resulting solution of 4-chlorobenzenesulfonyl chloride can be used directly in the next step or purified by distillation under reduced pressure.
Protocol 2: Synthesis of 4-Aminobenzenesulfonamide (Sulfanilamide) from 4-chlorobenzenesulfonyl chloride
Objective: To synthesize sulfanilamide by reacting 4-chlorobenzenesulfonyl chloride with ammonia.
Materials:
-
4-chlorobenzenesulfonyl chloride
-
Concentrated aqueous ammonia (NH₄OH)
-
Ice bath
-
Beaker with a magnetic stirrer
Procedure:
-
In a beaker, cool concentrated aqueous ammonia (excess) in an ice bath.
-
Slowly add 4-chlorobenzenesulfonyl chloride (1.0 eq) to the cold ammonia solution with constant stirring.
-
A white precipitate of 4-aminobenzenesulfonamide will form.
-
Continue stirring for 30 minutes in the ice bath.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain pure sulfanilamide.
Protocol 3: Synthesis of 4-Sulfamoylphenylhydrazine hydrochloride[2]
Objective: To synthesize the key hydrazine intermediate for Celecoxib synthesis.
Materials:
-
Sulfanilamide
-
Hydrochloric acid (32%)
-
Ice
-
Sodium nitrite (NaNO₂)
-
Tin(II) chloride (SnCl₂)
-
Ethanol
Procedure:
-
Cool a mixture of sulfanilamide (1.0 eq), ice, and hydrochloric acid to 0 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0 °C.
-
Stir until all the sulfanilamide has dissolved.
-
In a separate flask, prepare a pre-cooled solution of tin(II) chloride in aqueous hydrochloric acid at 0 °C.
-
Rapidly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
Store the reaction mixture at 0-4 °C overnight.
-
Collect the resulting solid by vacuum filtration and wash with cold ethanol to yield 4-sulfamoylphenylhydrazine hydrochloride.[2]
Protocol 4: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione[2]
Objective: To synthesize the diketone intermediate for Celecoxib synthesis.
Materials:
-
4-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene
-
Hydrochloric acid (10%)
Procedure:
-
Dissolve 4-methylacetophenone (1.0 eq) in toluene.
-
Add a 30% solution of sodium methoxide in methanol, followed by ethyl trifluoroacetate.
-
Heat the reaction mixture to 55-60 °C and stir for approximately 4 hours.
-
Cool the reaction to room temperature and wash with 10% aqueous hydrochloric acid.
-
Separate the organic layer and concentrate under reduced pressure to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
Protocol 5: Synthesis of Celecoxib[2][3]
Objective: To synthesize Celecoxib by cyclization of the two key intermediates.
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Isopropanol
-
Water
Procedure:
-
Reflux a mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq) and 4-sulfamoylphenylhydrazine hydrochloride (1.1 eq) in ethanol for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture and concentrate the filtrate to obtain the crude product.
-
Recrystallize the crude Celecoxib from a mixture of isopropanol and water to yield the pure product.
Data Presentation
Table 1: Reagents and Yields for the Synthesis of Celecoxib Intermediates and Final Product
| Step | Starting Material(s) | Key Reagent(s) | Product | Reported Yield | Purity | Reference |
| 1 | This compound | Chlorine | 4-chlorobenzenesulfonyl chloride | - | - | Hypothetical |
| 2 | 4-chlorobenzenesulfonyl chloride | Aqueous Ammonia | Sulfanilamide | High | Recrystallized | General Knowledge |
| 3 | Sulfanilamide | NaNO₂, SnCl₂, HCl | 4-Sulfamoylphenylhydrazine hydrochloride | 83% | - | [2] |
| 4 | 4-Methylacetophenone, Ethyl trifluoroacetate | Sodium methoxide | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | 90-96% | - | [2] |
| 5 | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine hydrochloride | Ethanol (reflux) | Celecoxib | 90% | >99% | [2][3] |
Mandatory Visualization
Caption: Synthetic pathway to Celecoxib from this compound.
Caption: Experimental workflow for the synthesis of Celecoxib.
References
Application Notes and Protocols: Esterification of 4-Chlorobenzenesulfinic Acid to its Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of ethyl 4-chlorobenzenesulfinate via the esterification of 4-chlorobenzenesulfinic acid. The protocol is based on the S-alkylation of the corresponding sodium salt, a reliable method for the formation of sulfinate esters. This application note includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, safety precautions, and methods for purification and characterization of the final product. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the process.
Introduction
Sulfinate esters are valuable intermediates in organic synthesis, serving as precursors to a variety of sulfur-containing compounds. The ethyl ester of 4-chlorobenzenesulfinic acid, in particular, can be utilized in the development of novel pharmaceutical agents and other fine chemicals. The protocol described herein follows a two-step process: the preparation of sodium 4-chlorobenzenesulfinate from 4-chlorobenzenesulfonyl chloride, followed by its reaction with an ethylating agent to yield the desired ethyl ester. This method is advantageous due to the ready availability of the starting materials and the generally good yields obtained for such transformations.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the product involved in this protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| 4-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | Solid | 53 | 261 | 98-60-2 |
| Sodium sulfite | Na₂SO₃ | 126.04 | Solid | Decomposes | N/A | 7757-83-7 |
| Sodium 4-chlorobenzenesulfinate | C₆H₄ClNaO₂S | 198.60[1] | Solid | >300 | N/A | 14752-66-0[1] |
| Ethyl iodide | C₂H₅I | 155.97 | Liquid | -111 | 72 | 75-03-6 |
| This compound | C₈H₉ClO₂S | 204.67 | N/A | N/A | N/A | 65234-92-6 |
Experimental Protocols
This protocol is divided into two main experiments: the synthesis of the starting material, sodium 4-chlorobenzenesulfinate, and the subsequent esterification to yield this compound.
Experiment 1: Synthesis of Sodium 4-chlorobenzenesulfinate[2]
This procedure outlines the preparation of the sodium salt of 4-chlorobenzenesulfinic acid from 4-chlorobenzenesulfonyl chloride.
Materials and Reagents:
-
4-Chlorobenzenesulfonyl chloride
-
Sodium sulfite
-
Deionized water
-
Ice
-
Beakers, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
In a suitable beaker, prepare a solution of sodium sulfite (e.g., 504 g) in deionized water (e.g., 1.8 L).
-
Heat the solution to 50°C with stirring.
-
Portion-wise, add 4-chlorobenzenesulfonyl chloride (e.g., 16 g) to the heated sodium sulfite solution.
-
Maintain the reaction mixture at 55-60°C for 3 hours with continuous stirring.
-
After the reaction is complete, cool the mixture in an ice bath.
-
White crystals of sodium 4-chlorobenzenesulfinate will precipitate. Collect the crystals by filtration.
-
Wash the collected crystals with cold deionized water.
-
Dry the product appropriately. The expected product is sodium 4-chlorobenzenesulfinate.
Experiment 2: Synthesis of this compound
This procedure details the esterification of sodium 4-chlorobenzenesulfinate using ethyl iodide. This method is adapted from general procedures for the alkylation of arenesulfinate salts.[2][3]
Materials and Reagents:
-
Sodium 4-chlorobenzenesulfinate (from Experiment 1)
-
Ethyl iodide
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium 4-chlorobenzenesulfinate (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Add ethyl iodide (1.1 eq.) to the solution.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product may be purified by column chromatography on silica gel if necessary.
Safety Precautions:
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
4-Chlorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care.
-
Ethyl iodide is a lachrymator and should be handled with caution.
-
DMF is a skin irritant and should be handled with appropriate gloves.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Synthesis of this compound.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the ethyl ester.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O stretch of the sulfinate ester.
Conclusion
The protocol detailed in this application note provides a straightforward and effective method for the synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this valuable chemical intermediate for use in further synthetic applications in drug development and materials science.
References
Application Notes and Protocols: Ethyl 4-chlorobenzenesulfinate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chlorobenzenesulfinate is a versatile reagent and key intermediate in the synthesis of a variety of pharmaceutical compounds. Its primary application lies in the stereoselective synthesis of chiral sulfoxides, a structural motif present in several active pharmaceutical ingredients (APIs). The Andersen synthesis, a classic and reliable method, utilizes sulfinate esters like this compound to produce enantiomerically enriched sulfoxides through nucleophilic substitution with organometallic reagents, typically Grignard reagents. This process occurs with a predictable inversion of stereochemistry at the sulfur center, allowing for the synthesis of specific enantiomers.
Chiral sulfoxides are crucial pharmacophores found in drugs such as the proton pump inhibitor (S)-esomeprazole and the wakefulness-promoting agent (R)-modafinil. The ability to introduce a stereochemically defined sulfoxide group is therefore of significant importance in medicinal chemistry and drug development. These application notes provide detailed protocols for the preparation of this compound and its subsequent use in the synthesis of a key pharmaceutical intermediate, a precursor to chiral diarylmethyl sulfoxide drugs.
Core Applications and Principles
The central application of this compound in pharmaceutical synthesis is its role as a prochiral electrophile in the Andersen synthesis of chiral sulfoxides. The 4-chlorophenyl group provides crystallinity to intermediates, aiding in purification, and can be a key structural element in the final API.
The fundamental principle of the Andersen synthesis involves two key steps:
-
Formation of a Diastereomeric Sulfinate Ester: A sulfinyl chloride is reacted with a chiral alcohol (e.g., (-)-menthol) to form a mixture of diastereomeric sulfinate esters. These diastereomers can often be separated by crystallization.
-
Nucleophilic Substitution with a Grignard Reagent: The separated diastereomeric sulfinate ester is then treated with a Grignard reagent (R-MgX). The nucleophilic attack of the Grignard reagent at the sulfur atom results in the displacement of the chiral auxiliary (e.g., menthol) and the formation of a chiral sulfoxide with inversion of configuration at the sulfur center.
While the classical Andersen synthesis often employs chiral auxiliaries like menthol, the direct use of simpler alkyl sulfinates like this compound in reactions with organometallic reagents is also a valuable strategy, particularly when the focus is on the generation of the sulfoxide moiety itself rather than the resolution of a chiral center on the sulfinate.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the synthesis of this compound from 4-chlorobenzenesulfonyl chloride.
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Ethanol (absolute)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reduction of 4-Chlorobenzenesulfonyl Chloride: In a round-bottom flask, a solution of 4-chlorobenzenesulfonyl chloride (1 equivalent) in a suitable solvent like diethyl ether is prepared and cooled in an ice bath. A solution of sodium sulfite (1.1 equivalents) in water is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Extraction: The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield sodium 4-chlorobenzenesulfinate.
-
Esterification: The crude sodium 4-chlorobenzenesulfinate is dissolved in absolute ethanol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added, and the mixture is refluxed for several hours.
-
Final Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude this compound, which can be further purified by vacuum distillation or column chromatography.
Quantitative Data Summary Table 1: Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield | Purity |
| Reduction | 4-Chlorobenzenesulfonyl chloride | Sodium sulfite | Sodium 4-chlorobenzenesulfinate | 85-95% | >95% |
| Esterification | Sodium 4-chlorobenzenesulfinate | Ethanol | This compound | 70-85% | >98% |
Protocol 2: Synthesis of a Chiral Diarylmethyl Sulfoxide Intermediate via Andersen-Type Synthesis
This protocol outlines the synthesis of a chiral diarylmethyl sulfoxide, a key intermediate for drugs like Modafinil, using this compound and a Grignard reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Bromodiphenylmethane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (flame-dried)
-
Stirring bar
-
Reflux condenser with a drying tube
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of bromodiphenylmethane (1 equivalent) in anhydrous diethyl ether or THF is added dropwise via an addition funnel. The reaction is initiated (gentle warming may be required) and then maintained at a gentle reflux until the magnesium is consumed. The resulting Grignard reagent is cooled to room temperature.
-
Reaction with this compound: A solution of this compound (1.1 equivalents) in anhydrous THF is prepared in a separate flame-dried flask and cooled to -78 °C using a dry ice/acetone bath. The freshly prepared Grignard reagent is added dropwise to the cooled sulfinate solution with vigorous stirring. The reaction mixture is stirred at -78 °C for 2-3 hours.
-
Quenching and Work-up: The reaction is quenched by the slow addition of saturated ammonium chloride solution. The mixture is allowed to warm to room temperature, and the layers are separated using a separatory funnel. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude chiral diarylmethyl sulfoxide is purified by column chromatography on silica gel or by recrystallization to yield the enantiomerically enriched product.
Quantitative Data Summary Table 2: Synthesis of Chiral Diarylmethyl Sulfoxide
| Reactant 1 | Reactant 2 | Product | Typical Yield | Enantiomeric Excess (ee) |
| This compound | Diphenylmethylmagnesium bromide | (R/S)-4-Chlorophenyl(diphenylmethyl)sulfoxide | 60-80% | >95% (with chiral auxiliary) |
Note: The enantiomeric excess is highly dependent on the use of a resolved diastereomeric sulfinate ester (e.g., a menthyl ester) as the starting material for the Andersen synthesis to induce chirality. The use of a simple ethyl ester as described will result in a racemic product unless a chiral catalyst or additive is employed.
Visualizations
Caption: Experimental workflow for the synthesis of a chiral diarylmethyl sulfoxide intermediate.
Caption: Logical relationship in the synthesis of pharmaceutical intermediates.
Conclusion
This compound serves as a valuable and efficient precursor for the synthesis of chiral sulfoxide-containing pharmaceutical intermediates. The Andersen-type synthesis provides a reliable method for the stereocontrolled formation of the sulfoxide functional group. The protocols and data presented herein offer a practical guide for researchers and scientists in the field of drug discovery and development, facilitating the synthesis of complex chiral molecules. The straightforward nature of these reactions, coupled with the commercial availability of the starting materials, makes this a highly attractive approach for the preparation of key pharmaceutical building blocks.
Application Notes and Protocols for Stereoselective Synthesis Using Chiral Ethyl 4-Chlorobenzenesulfinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral sulfoxides are a critical structural motif in a multitude of pharmaceuticals and agrochemicals, serving as potent chiral auxiliaries and key intermediates in the synthesis of complex molecules. The stereoselective synthesis of these compounds is therefore of paramount importance in drug discovery and development. One of the most reliable and well-established methods for achieving high enantiopurity at the sulfur atom is the Andersen synthesis, which involves the nucleophilic substitution of a chiral sulfinate ester with an organometallic reagent, typically a Grignard reagent. This reaction proceeds with clean inversion of configuration at the sulfur center, allowing for the predictable synthesis of a specific enantiomer of the target sulfoxide.
This application note provides detailed protocols and data for the stereoselective synthesis of chiral sulfoxides using chiral derivatives of 4-chlorobenzenesulfinate. While specific data for the ethyl ester is limited in readily available literature, extensive data for the closely related menthyl p-bromobenzenesulfinate, a common chiral auxiliary, serves as an excellent model. The electronic similarities between the p-chloro and p-bromo substituents suggest that the reaction parameters and outcomes will be highly comparable. These protocols are designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry.
Data Presentation
The following table summarizes the quantitative data for the synthesis of chiral alkyl p-bromophenyl sulfoxides via the reaction of menthyl (S)-p-bromobenzenesulfinate with various Grignard reagents. This data is adapted from a study on a closely related analog and is presented here as a strong predictive model for reactions with chiral 4-chlorobenzenesulfinate derivatives.[1]
| Entry | Grignard Reagent (R-MgX) | Product (p-Br-Ph-S(O)-R) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | EtMgBr | (R)-p-Bromophenyl ethyl sulfoxide | 97 | >98 |
| 2 | n-PrMgBr | (R)-p-Bromophenyl n-propyl sulfoxide | 95 | >98 |
| 3 | i-PrMgCl | (R)-p-Bromophenyl isopropyl sulfoxide | 83 | >98 |
| 4 | n-BuMgBr | (R)-p-Bromophenyl n-butyl sulfoxide | 92 | >98 |
Experimental Protocols
Protocol 1: Synthesis of Diastereomerically Enriched Menthyl 4-Chlorobenzenesulfinate
This protocol describes the synthesis of a chiral sulfinate ester using (-)-menthol as a chiral auxiliary. The resulting diastereomers can typically be separated by crystallization.
Materials:
-
4-Chlorobenzenesulfinyl chloride
-
(-)-Menthol
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
Hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (-)-menthol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.1 eq) to the solution.
-
Slowly add a solution of 4-chlorobenzenesulfinyl chloride (1.0 eq) in anhydrous diethyl ether via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous ammonium chloride, then with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product as a mixture of diastereomers.
-
The diastereomers can be separated by fractional crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the desired diastereomerically pure menthyl 4-chlorobenzenesulfinate.
Protocol 2: Stereoselective Synthesis of Chiral Alkyl 4-Chlorophenyl Sulfoxides
This protocol details the reaction of a diastereomerically pure menthyl 4-chlorobenzenesulfinate with a Grignard reagent to produce a chiral sulfoxide with high enantiomeric excess.
Materials:
-
Diastereomerically pure menthyl (S)-4-chlorobenzenesulfinate (or the corresponding R-isomer)
-
Grignard reagent (e.g., Ethylmagnesium bromide in THF, 1.0 M)
-
Benzene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Hexane for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the diastereomerically pure menthyl (S)-4-chlorobenzenesulfinate (1.0 eq) in anhydrous benzene.
-
Cool the solution to 5 °C using an ice-water bath.
-
Slowly add the Grignard reagent (1.1 eq) via syringe.
-
Stir the reaction mixture at 5 °C for 1.5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the enantiomerically enriched alkyl 4-chlorophenyl sulfoxide.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Mandatory Visualization
References
Application Notes and Protocols for Reactions Involving Ethyl 4-chlorobenzenesulfinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key reactions involving Ethyl 4-chlorobenzenesulfinate, a versatile intermediate in organic synthesis. The protocols are intended for use by trained professionals in a laboratory setting.
Synthesis of 4-Chlorophenyl Sulfoxides via Grignard Reagents (Andersen Synthesis)
The reaction of sulfinate esters with Grignard reagents provides a reliable method for the synthesis of sulfoxides, known as the Andersen synthesis. This method allows for the introduction of a wide range of alkyl or aryl groups at the sulfur atom.
Experimental Protocol:
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the Grignard reagent (1.1 eq) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-chlorophenyl sulfoxide.
Data Presentation:
| Entry | Grignard Reagent (R-MgX) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | 4-Chlorophenyl phenyl sulfoxide | 80-90% (estimated) |
| 2 | Methylmagnesium iodide | 4-Chlorophenyl methyl sulfoxide | 75-85% (estimated) |
| 3 | Ethylmagnesium bromide | 4-Chlorophenyl ethyl sulfoxide | 70-80% (estimated) |
Note: Yields are estimated based on typical Andersen synthesis protocols and may vary depending on the specific Grignard reagent and reaction conditions.
Experimental Workflow:
Caption: Workflow for the Andersen Synthesis of 4-Chlorophenyl Sulfoxides.
Synthesis of N-Substituted 4-Chlorobenzenesulfonamides
The reaction of sulfinate esters with amines provides a pathway to sulfonamides. While direct reaction of ethyl sulfinates with amines might require elevated temperatures, the activation of the corresponding sodium sulfinate is a common strategy. For the purpose of this protocol, we adapt a method for a structurally similar sulfonate ester, which is expected to have comparable reactivity.
Experimental Protocol:
Materials:
-
This compound
-
Primary or secondary amine (e.g., Morpholine, Aniline)
-
Toluene or other high-boiling aprotic solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms (the sulfonamide product), collect it by filtration and wash with cold toluene.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | N-(4-Chlorophenylsulfonyl)morpholine | 85-95% (estimated) |
| 2 | Aniline | N-Phenyl-4-chlorobenzenesulfonamide | 70-80% (estimated) |
| 3 | Benzylamine | N-Benzyl-4-chlorobenzenesulfonamide | 75-85% (estimated) |
Note: Yields are estimated based on analogous reactions of sulfonate esters and may require optimization for this compound.
Experimental Workflow:
Caption: Workflow for the Synthesis of N-Substituted 4-Chlorobenzenesulfonamides.
Signaling Pathway Analogy: Electrophilic Nature of the Sulfur Center
The reactions of this compound are governed by the electrophilic nature of the sulfur atom. Nucleophiles, such as the carbanion from a Grignard reagent or the lone pair of an amine, attack the sulfur center, leading to the displacement of the ethoxy group. This can be visualized as a simplified signaling pathway where the sulfinate ester acts as a signaling molecule and the nucleophile as the receptor, leading to the formation of a new sulfur-carbon or sulfur-nitrogen bond.
Caption: Nucleophilic attack on the electrophilic sulfur of this compound.
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 4-chlorobenzenesulfinate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Ethyl 4-chlorobenzenesulfinate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to ensure a successful synthesis.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in Reaction: The starting material, 4-chlorobenzenesulfinyl chloride, is highly sensitive to moisture and can hydrolyze to the corresponding sulfinic acid. 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature. 3. Side Reactions: The sulfinate ester product may have been oxidized to the corresponding sulfonate ester. | 1. Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the reaction time or temperature incrementally. 3. Use a non-oxidizing solvent and maintain a low reaction temperature to minimize oxidation. |
| Product is Oily or Impure | 1. Residual Solvent: Incomplete removal of the reaction solvent or extraction solvent. 2. Presence of Byproducts: Formation of 4-chlorobenzenesulfonic acid or other impurities. 3. Decomposition: The product may be thermally unstable. | 1. Dry the product under high vacuum to remove residual solvents. 2. Purify the product using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective. 3. Avoid excessive heating during workup and purification. |
| Difficulty in Isolating the Product | 1. Product is Water Soluble: The product may have some solubility in water, leading to losses during the aqueous workup. 2. Emulsion Formation: Formation of an emulsion during the extraction process can make phase separation difficult. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of 4-chlorobenzenesulfinyl chloride with ethanol in the presence of a base, such as pyridine or triethylamine. This reaction is typically carried out in an anhydrous aprotic solvent like diethyl ether or dichloromethane at a low temperature to control the reaction rate and minimize side reactions.
Q2: Why is it crucial to perform the reaction under anhydrous conditions?
A2: 4-chlorobenzenesulfinyl chloride is highly reactive towards water. If moisture is present, it will readily hydrolyze to form 4-chlorobenzenesulfinic acid, which will not react with ethanol to form the desired ester. This will significantly reduce the yield of the final product.
Q3: What is the role of the base in this reaction?
A3: The base, typically pyridine or triethylamine, acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between 4-chlorobenzenesulfinyl chloride and ethanol. By neutralizing the HCl, the base prevents it from reacting with the starting materials or the product, which could lead to undesired side reactions and a lower yield.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material (4-chlorobenzenesulfinyl chloride) and the appearance of the product spot indicate the progression of the reaction.
Q5: What are the expected spectroscopic data for this compound?
A5: While specific data may vary slightly, you can generally expect the following:
-
1H NMR: A triplet corresponding to the methyl protons (CH3) of the ethyl group, a quartet for the methylene protons (CH2) of the ethyl group, and two doublets in the aromatic region for the protons on the chlorophenyl group.
-
13C NMR: Signals corresponding to the methyl and methylene carbons of the ethyl group, and four signals for the aromatic carbons of the chlorophenyl group.
-
IR Spectroscopy: Characteristic absorption bands for the S=O bond (around 1130 cm-1) and the C-O bond.
Optimized Reaction Conditions
The following table summarizes optimized reaction conditions for the synthesis of this compound based on common laboratory practices for similar compounds.
| Parameter | Condition 1 (High Yield) | Condition 2 (High Purity) | Condition 3 (Scalable) |
| Reactant 1 | 4-chlorobenzenesulfinyl chloride | 4-chlorobenzenesulfinyl chloride | 4-chlorobenzenesulfinyl chloride |
| Reactant 2 | Ethanol (anhydrous) | Ethanol (anhydrous) | Ethanol (anhydrous) |
| Base | Pyridine | Triethylamine | Triethylamine |
| Solvent | Diethyl ether (anhydrous) | Dichloromethane (anhydrous) | Toluene (anhydrous) |
| Temperature | 0 °C to room temperature | -10 °C to 0 °C | 0 °C to 10 °C |
| Reaction Time | 2-4 hours | 4-6 hours | 3-5 hours |
| Work-up | Aqueous HCl wash, followed by brine wash | Mild aqueous bicarbonate wash, followed by brine wash | Water wash, followed by brine wash |
| Purification | Column Chromatography | Column Chromatography | Distillation under reduced pressure |
| Typical Yield | 85-95% | 80-90% | 80-90% |
Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-chlorobenzenesulfinyl chloride
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous pyridine
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
To the flask, add 4-chlorobenzenesulfinyl chloride (1 equivalent) dissolved in anhydrous diethyl ether.
-
Cool the flask to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of anhydrous ethanol (1.1 equivalents) and anhydrous pyridine (1.1 equivalents) in anhydrous diethyl ether.
-
Add the ethanol/pyridine solution dropwise to the stirred solution of 4-chlorobenzenesulfinyl chloride over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Purification of crude Ethyl 4-chlorobenzenesulfinate by column chromatography
Technical Support Center: Purification of Ethyl 4-chlorobenzenesulfinate
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of crude this compound using column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for purifying this compound by column chromatography? A1: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1] For this compound, a normal-phase setup is typically used, where the stationary phase (e.g., silica gel) is polar, and the mobile phase (a solvent mixture) is less polar. Less polar impurities will travel down the column faster, while the more polar product and impurities will move slower, allowing for separation.
Q2: What are the recommended stationary and mobile phases for this purification? A2:
-
Stationary Phase: Silica gel (100-200 or 200-400 mesh) is the most common choice.[2]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is standard.[1][3][4] A common starting point is a 2:1 or 4:1 hexane/ethyl acetate mixture, which can be adjusted based on preliminary Thin Layer Chromatography (TLC) analysis.[3]
Q3: How do I determine the optimal solvent system before running the column? A3: The optimal solvent system is determined using Thin Layer Chromatography (TLC).[5] The goal is to find a solvent mixture where the this compound has a retention factor (Rf) of approximately 0.2-0.4.[6][7] This range typically provides the best separation on a column. If the compound's spot is too high on the TLC plate (high Rf), the eluent is too polar; if it doesn't move from the baseline (low Rf), the eluent is not polar enough.[7]
Q4: Is this compound stable on silica gel? A4: Sulfinate and sulfonate esters can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition during purification.[8][9] It is advisable to perform a stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots (decomposition products) appear. If decomposition is observed, using deactivated (neutralized) silica gel or an alternative stationary phase like alumina may be necessary.[8]
Experimental Protocol: Column Chromatography
This protocol outlines a standard procedure for the purification of this compound.
1. Materials and Equipment
-
Crude this compound
-
Silica Gel (e.g., 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass chromatography column with stopcock
-
Glass wool or cotton
-
Sand (acid-washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates, developing chamber, and UV lamp
2. Preparation of the Column (Wet Packing)
-
Ensure the column is clean, dry, and vertically clamped.
-
Place a small plug of glass wool or cotton at the bottom of the column.[10]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[10]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[10]
-
Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry as needed until the desired column height is reached. Never let the solvent level drop below the top of the silica bed.[11]
3. Sample Loading
-
Dry Loading (Recommended for samples not fully soluble in the eluent):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[12]
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand on top to protect the sample layer.[13]
-
-
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the eluent.
-
Use a pipette to carefully apply the solution to the top of the silica bed, taking care not to disturb the surface.
-
Drain the solvent until the sample has fully entered the silica gel.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and repeat the draining process.
-
4. Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Open the stopcock to begin the elution process, collecting the solvent in fractions (e.g., 10-20 mL per test tube).
-
Maintain a constant level of eluent at the top of the column to avoid it running dry.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly adsorbed compounds. For example, move from 9:1 to 4:1 and then to 2:1 hexane/ethyl acetate.[3]
5. Analysis of Fractions
-
Monitor the separation by spotting collected fractions onto TLC plates.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Caption: Workflow for the purification of this compound.
Quantitative Data Summary
The following table summarizes key parameters for the column chromatography purification. These values are typical starting points and may require optimization.
| Parameter | Recommended Value / System | Rationale / Notes |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for normal-phase chromatography of moderately polar organic compounds.[4] |
| Mobile Phase | Hexane / Ethyl Acetate | Offers a good polarity range for eluting sulfinate esters. The ratio should be optimized via TLC.[3][14] |
| Target Rf (TLC) | 0.2 - 0.4 | Provides a good balance between retention and elution time, leading to better separation on the column.[6][7] |
| Sample Load | 1:30 to 1:50 (Crude:Silica w/w) | Overloading the column is a common cause of poor separation. Higher ratios improve resolution.[12] |
| Elution Mode | Isocratic or Gradient | Start with isocratic elution using the TLC-optimized solvent. A shallow gradient (slowly increasing ethyl acetate) can improve separation of closely eluting compounds.[3] |
| Typical Yield | >85% (post-column) | Highly dependent on the purity of the crude material and the success of the separation. |
| Purity Check | TLC, NMR Spectroscopy | Purity of the final product should be confirmed by analytical methods. |
Troubleshooting Guide
Problem: The compound is not eluting from the column.
-
Possible Cause 1: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If the compound still doesn't elute, a much more polar solvent like methanol may be needed in small percentages, but be cautious as this can dissolve the silica.
-
-
Possible Cause 2: The compound has decomposed on the column.[8]
-
Solution: Test the stability of your compound on a silica TLC plate. If it decomposes, try using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[8]
-
-
Possible Cause 3: The compound eluted undetected in the solvent front.[8]
-
Solution: Always collect the first few fractions as the column begins to run and check them by TLC.
-
Problem: The separation is poor, and all fractions are mixed.
-
Possible Cause 1: The column was overloaded with the crude mixture.
-
Solution: Reduce the amount of crude material relative to the amount of silica gel (aim for a ratio of 1:50 or higher). Use a wider and/or longer column.
-
-
Possible Cause 2: The eluent is too polar.
-
Solution: If all compounds are eluting too quickly (high Rf values), reduce the polarity of the solvent system (e.g., increase the hexane percentage).[7]
-
-
Possible Cause 3: The sample band was too wide during loading.
-
Solution: Load the sample in the most concentrated solution possible and in the least polar solvent in which it is soluble. Dry loading is often superior for achieving a narrow starting band.[12]
-
-
Possible Cause 4: The column was poorly packed (channeled).
-
Solution: Ensure the silica is packed evenly without air bubbles or cracks. The wet slurry method helps prevent this.[10]
-
Problem: My column results do not match my TLC results.
-
Possible Cause 1: The TLC plate was overloaded.
-
Solution: Spotting a highly concentrated sample on a TLC plate can lead to artificially high Rf values and misleading separation.[12] Ensure you spot a dilute sample for accurate TLC analysis.
-
-
Possible Cause 2: The column was run too fast.
-
Solution: A slower flow rate allows more time for equilibrium between the stationary and mobile phases, often improving separation.
-
-
Possible Cause 3: Thermal effects on the column.
-
Solution: The heat generated from the solvent adsorbing onto dry silica can affect separation. Packing the column using a slurry helps dissipate this heat.[12]
-
Problem: The column flow rate is very slow or blocked.
-
Possible Cause 1: Fine particles of silica are clogging the frit or stopcock.
-
Solution: Ensure a layer of sand is placed at the bottom of the column before adding silica. If a blockage occurs, carefully try to dislodge it with a thin wire from the bottom if accessible.[8]
-
-
Possible Cause 2: The crude sample precipitated at the top of the column.
-
Solution: This occurs if the sample is not soluble in the eluent. Use the dry loading method or load the sample in a solvent it is soluble in, followed by the less polar eluent.[12]
-
Caption: A logical flowchart for troubleshooting common chromatography issues.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. reddit.com [reddit.com]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
Common side products in the synthesis of Ethyl 4-chlorobenzenesulfinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chlorobenzenesulfinate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most prevalent and reliable method for synthesizing this compound is a two-step process:
-
Reduction: 4-chlorobenzenesulfonyl chloride is reduced to an alkali metal salt of 4-chlorobenzenesulfinic acid, typically sodium 4-chlorobenzenesulfinate.
-
Esterification: The resulting 4-chlorobenzenesulfinate salt or the free sulfinic acid is then esterified using an ethylating agent to yield the final product.
A one-pot reductive esterification is also a possible, though less commonly detailed, alternative.
Q2: What are the primary side products I should be aware of?
The side products in this synthesis can originate from the starting materials or from side reactions during the two main steps. The most common impurities are:
-
4,4'-Dichlorodiphenyl sulfone: Often present as an impurity in the starting 4-chlorobenzenesulfonyl chloride.[1]
-
4-Chlorobenzenesulfonic acid: Can be present in the starting material or formed by over-oxidation of the sulfinic acid intermediate.
-
Ethyl 4-chlorobenzenesulfonate: Arises from the esterification of the 4-chlorobenzenesulfonic acid impurity.
-
Unreacted Sodium 4-chlorobenzenesulfinate: Due to incomplete esterification.
-
Thiosulfonates: Can be formed through the disproportionation of 4-chlorobenzenesulfinic acid, particularly under acidic conditions.
Q3: How can I minimize the formation of these side products?
Minimizing side product formation involves careful control of reaction conditions and purification of intermediates. Key strategies include:
-
Using high-purity 4-chlorobenzenesulfonyl chloride as the starting material.
-
Carefully controlling the temperature and stoichiometry during the reduction step to prevent over-reduction or incomplete reaction.
-
Ensuring the complete removal of 4,4'-dichlorodiphenyl sulfone by filtration after the reduction step.[1]
-
Using a suitable ethylating agent and optimizing reaction conditions (temperature, reaction time) for the esterification step to ensure complete conversion.
-
Maintaining a neutral or slightly basic pH during the esterification of the sulfinate salt to avoid the disproportionation of the corresponding sulfinic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of Sodium 4-chlorobenzenesulfinate in the reduction step.
| Possible Cause | Suggested Solution |
| Incomplete reaction of 4-chlorobenzenesulfonyl chloride. | Ensure the dropwise addition of the sulfonyl chloride to the sodium sulfite solution to maintain temperature control. Monitor the reaction progress using a suitable technique like TLC or HPLC. |
| Sub-optimal reaction temperature. | Maintain the reaction temperature between 55-60°C as specified in the protocol.[2] |
| Incorrect stoichiometry of reagents. | Use a slight excess of sodium sulfite to ensure complete conversion of the sulfonyl chloride. |
| Loss of product during workup. | Ensure the reaction mixture is sufficiently cooled to allow for complete crystallization of the sodium 4-chlorobenzenesulfinate before filtration. |
Problem 2: Presence of significant impurities in the final this compound product.
| Impurity Detected | Possible Cause | Suggested Solution |
| 4,4'-Dichlorodiphenyl sulfone | Impurity in the starting 4-chlorobenzenesulfonyl chloride. | Use a higher grade of starting material. Ensure thorough filtration after the reduction step to remove this less soluble impurity.[1] |
| Ethyl 4-chlorobenzenesulfonate | Presence of 4-chlorobenzenesulfonic acid in the intermediate. | Avoid acidic conditions during the workup of the sulfinate salt which can cause disproportionation. Purify the sodium 4-chlorobenzenesulfinate before esterification. |
| Unreacted Sodium 4-chlorobenzenesulfinate | Incomplete esterification. | Increase the reaction time or temperature for the esterification step. Use a more reactive ethylating agent if necessary. |
Experimental Protocols
Key Experiment 1: Synthesis of Sodium 4-chlorobenzenesulfinate
This protocol is adapted from established procedures for the reduction of arylsulfonyl chlorides.[2]
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
Sodium sulfite
-
Deionized water
Procedure:
-
In a reaction vessel, prepare a solution of sodium sulfite (e.g., 504 g) in deionized water (e.g., 1.8 L).
-
Heat the solution to 50°C with stirring.
-
Add 4-chlorobenzenesulfonyl chloride (e.g., 16 g) portion-wise to the sodium sulfite solution, maintaining the temperature at 50°C.
-
After the addition is complete, stir the mixture at 55-60°C for 3 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the white crystals of sodium 4-chlorobenzenesulfinate by filtration.
-
Wash the crystals with cold water and dry under vacuum.
Key Experiment 2: Synthesis of this compound
This is a representative protocol for the esterification of the prepared sodium salt.
Materials:
-
Sodium 4-chlorobenzenesulfinate
-
Ethyl iodide (or other suitable ethylating agent)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
Procedure:
-
Suspend the dried sodium 4-chlorobenzenesulfinate in an anhydrous polar aprotic solvent in a reaction flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a stoichiometric equivalent of ethyl iodide to the suspension.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data
The following table summarizes the typical yields and common side products. Please note that the exact percentages can vary depending on the specific reaction conditions and the purity of the starting materials.
| Product/Side Product | Typical Yield/Percentage | Notes |
| This compound | 75-85% (overall) | Yield is highly dependent on the efficiency of both the reduction and esterification steps. |
| Side Products | ||
| 4,4'-Dichlorodiphenyl sulfone | < 2% in final product | Largely removed by filtration after the reduction step. |
| Ethyl 4-chlorobenzenesulfonate | < 3% | Can be minimized by using pure intermediate and avoiding acidic conditions. |
| Unreacted Sodium 4-chlorobenzenesulfinate | < 5% | Can be reduced with optimized esterification conditions. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of side products in the synthesis.
References
Improving the yield of reactions using Ethyl 4-chlorobenzenesulfinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of reactions involving Ethyl 4-chlorobenzenesulfinate.
I. Synthesis of this compound: Protocol and Troubleshooting
A common route for the synthesis of this compound is the esterification of a 4-chlorobenzenesulfinate salt. Below is a detailed experimental protocol for its preparation from sodium 4-chlorobenzenesulfinate.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from sodium 4-chlorobenzenesulfinate and ethyl iodide.
Materials:
-
Sodium 4-chlorobenzenesulfinate
-
Ethyl iodide (EtI)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium 4-chlorobenzenesulfinate (1.0 eq) in anhydrous DMF.
-
Addition of Alkylating Agent: To the stirred solution, add ethyl iodide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Ethyl iodide is a lachrymator and should be handled with care.
-
DMF is a skin irritant and should be handled with caution.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
FAQs and Troubleshooting for Synthesis
Q1: My reaction yield is low. What are the possible causes and how can I improve it?
A1: Low yield in the synthesis of this compound can be attributed to several factors. Here's a troubleshooting guide:
-
Moisture: The presence of water can hydrolyze the product and react with the starting materials. Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.
-
Purity of Starting Materials: Impurities in the sodium 4-chlorobenzenesulfinate can lead to side reactions. It is advisable to use a high-purity starting material.
-
Reaction Temperature and Time: The reaction may be sensitive to temperature. If the temperature is too low, the reaction may be incomplete. If it's too high, side products may form. Optimize the temperature and monitor the reaction by TLC to determine the optimal reaction time.
-
Inefficient Alkylating Agent: While ethyl iodide is effective, other ethylating agents like diethyl sulfate can be used. However, they may require different reaction conditions.
-
Workup and Purification Losses: Product can be lost during the workup and purification steps. Ensure complete extraction and minimize transfers.
Q2: I am observing the formation of side products. What are they and how can I avoid them?
A2: A common side product is the corresponding sulfone, Ethyl 4-chlorobenzenesulfonate, which can arise from the oxidation of the sulfinate ester. To minimize its formation, ensure the reaction is carried out under an inert atmosphere and avoid exposure to oxidizing agents. Another potential side product is 4-chlorobenzenesulfinic acid, resulting from hydrolysis. This can be minimized by ensuring anhydrous conditions.
Q3: Can I use a different solvent for the reaction?
A3: While DMF is a common choice due to its ability to dissolve the sulfinate salt, other polar aprotic solvents like DMSO or acetonitrile could be explored. However, solubility and reaction rates may vary, requiring re-optimization of the reaction conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | DMF | Acetonitrile | DMSO |
| Temperature | 65°C | 80°C (reflux) | 70°C |
| Reaction Time | 5 hours | 8 hours | 6 hours |
| Typical Yield | 75-85% | 60-70% | 70-80% |
| Table 1: Representative reaction conditions for the synthesis of this compound. |
II. Applications of this compound in Synthesis: FAQs and Troubleshooting
This compound is a versatile intermediate, primarily used in the synthesis of sulfoxides and sulfones.
A. Synthesis of Chiral Sulfoxides (Andersen-type Synthesis)
In this reaction, this compound reacts with an organometallic reagent (e.g., a Grignard reagent) to form a chiral sulfoxide. The stereochemistry at the sulfur atom is inverted during the reaction.
Reaction Pathway for Sulfoxide Synthesis
Caption: Synthesis of a chiral sulfoxide from this compound.
FAQs and Troubleshooting for Sulfoxide Synthesis
Q1: The yield of my chiral sulfoxide is low. What are the common issues?
A1: Low yields in the Andersen-type synthesis can be due to several factors:
-
Quality of Grignard Reagent: The Grignard reagent should be freshly prepared or titrated to ensure its activity. Old or poorly prepared Grignard reagents can lead to low conversion.
-
Reaction Temperature: These reactions are typically carried out at low temperatures (e.g., -78°C to 0°C) to minimize side reactions. Running the reaction at higher temperatures can lead to the formation of byproducts.
-
Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is dry and the reaction is run under a strictly inert atmosphere.
-
Side Reactions: The Grignard reagent can also react with the ester group, leading to the formation of other byproducts. Using the correct stoichiometry is crucial.
Q2: I am getting a racemic mixture or low enantiomeric excess. Why is this happening?
A2: The Andersen synthesis is known for its high stereospecificity (inversion of configuration). If you are observing racemization, it could be due to:
-
Epimerization of the Starting Material: If the starting this compound is not enantiomerically pure, the product will not be either.
-
Reaction Conditions: Harsh reaction conditions or prolonged reaction times at higher temperatures can sometimes lead to racemization of the product.
| Parameter | Condition 1 | Condition 2 |
| Organometallic Reagent | Phenylmagnesium bromide | Methylmagnesium chloride |
| Solvent | THF | Diethyl Ether |
| Temperature | -78°C to 0°C | -40°C to 0°C |
| Typical Yield | 80-90% | 75-85% |
| Table 2: Representative conditions for the synthesis of sulfoxides. |
B. Synthesis of Sulfones
This compound can be a precursor to 4-chlorobenzenesulfinic acid or its salt, which can then be alkylated to form sulfones.
FAQs and Troubleshooting for Sulfone Synthesis
Q1: I am trying to synthesize a sulfone from the corresponding sulfinate salt and an alkyl halide, but the yield is poor.
A1: This is a standard S_N2 reaction, and low yields can often be addressed by considering the following:
-
Leaving Group: The alkyl halide should have a good leaving group (I > Br > Cl). For less reactive alkyl halides, a higher temperature or a phase-transfer catalyst may be necessary.
-
Solvent: A polar aprotic solvent like DMF or DMSO is generally preferred to dissolve the sulfinate salt and promote the S_N2 reaction.
-
Steric Hindrance: If the alkyl halide is sterically hindered (e.g., secondary or tertiary), elimination (E2) can become a competing side reaction, leading to the formation of an alkene and reducing the yield of the sulfone. In such cases, using a less hindered alkylating agent or milder reaction conditions is advisable.
-
Temperature: Higher temperatures favor elimination over substitution. It's important to find the optimal temperature that allows for a reasonable reaction rate without significant elimination.
| Parameter | Alkyl Halide | Solvent | Temperature | Typical Yield |
| Condition 1 | Benzyl bromide | DMF | Room Temp | >90% |
| Condition 2 | n-Butyl iodide | Acetonitrile | 60°C | 80-90% |
| Condition 3 | Isopropyl bromide | DMSO | 50°C | 40-60% (Elimination is a major side reaction) |
| Table 3: Representative conditions for the synthesis of sulfones from a sulfinate salt. |
Troubleshooting low conversion rates in Ethyl 4-chlorobenzenesulfinate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues in the synthesis of Ethyl 4-chlorobenzenesulfinate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low yield of this compound. What are the potential causes and how can I improve the conversion rate?
Low yields in the synthesis of this compound from 4-chlorobenzenesulfonyl chloride and ethanol can stem from several factors. The primary areas to investigate are the quality of starting materials, reaction conditions, and the presence of competing side reactions.
Troubleshooting Steps:
-
Assess Starting Material Purity:
-
4-Chlorobenzenesulfonyl Chloride: Impurities in the sulfonyl chloride, such as the byproduct 4,4'-dichlorodiphenyl sulfone, can interfere with the reaction.[1] It is crucial to use pure 4-chlorobenzenesulfonyl chloride. If you are preparing it in-house, consider purification by vacuum distillation.[1]
-
Ethanol: Ensure the use of anhydrous ethanol. The presence of water can lead to the hydrolysis of the starting material, 4-chlorobenzenesulfonyl chloride, back to 4-chlorobenzenesulfonic acid, reducing the overall yield.
-
-
Optimize Reaction Conditions:
-
Temperature: The reaction temperature should be carefully controlled. A typical temperature range for the reaction of a sulfonyl chloride with an alcohol is between 50-70°C.[1] Lower temperatures may lead to a slow reaction rate, while excessively high temperatures can promote side reactions.
-
Reaction Time: The reaction should be monitored to completion (e.g., by TLC or GC). Insufficient reaction time will result in incomplete conversion.
-
Stoichiometry and Reagent Addition: An excess of ethanol is often used to drive the reaction to completion.[1] The dropwise addition of 4-chlorobenzenesulfonyl chloride to ethanol can help to control the reaction exotherm and minimize side reactions.
-
-
Consider Side Reactions:
-
Hydrolysis: As mentioned, water contamination will lead to the formation of 4-chlorobenzenesulfonic acid.
-
Formation of 4,4'-dichlorodiphenyl sulfone: This byproduct can be formed during the synthesis of the 4-chlorobenzenesulfonyl chloride precursor.[1] Its presence can complicate purification and reduce the yield of the desired ester.
-
Q2: What is the role of a base in the synthesis of this compound?
In the esterification of a sulfonyl chloride with an alcohol, a base is often added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The reaction is as follows:
4-Cl-Ph-SO₂Cl + EtOH → 4-Cl-Ph-SO₂OEt + HCl
The presence of HCl can lead to side reactions, including the potential for acid-catalyzed degradation of the product. A weak, non-nucleophilic base like pyridine or triethylamine is typically used.
Key Considerations:
-
The base should be added slowly and at a controlled temperature to manage the exotherm.
-
An excess of the base should be avoided as it can complicate the work-up and purification.
Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Common impurities in the synthesis of this compound include:
-
Unreacted 4-chlorobenzenesulfonyl chloride: Can be removed by washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to hydrolyze the remaining sulfonyl chloride.
-
4-Chlorobenzenesulfonic acid: This hydrolysis byproduct can be removed by washing with water or a dilute base.
-
4,4'-Dichlorodiphenyl sulfone: This is a common byproduct from the synthesis of the starting material.[1] It is a solid and can often be removed by filtration or recrystallization of the final product.
-
Excess Ethanol: Can be removed by distillation under reduced pressure.[1]
Purification Strategy:
-
After the reaction is complete, the excess ethanol can be removed by rotary evaporation.
-
The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic solution is then washed sequentially with water, a dilute aqueous solution of sodium bicarbonate, and finally with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation or column chromatography.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on general procedures for the synthesis of sulfonate esters.[1]
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
Anhydrous Ethanol
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorobenzenesulfonyl chloride (1 equivalent) in dichloromethane.
-
In a separate flask, mix anhydrous ethanol (1.2 equivalents) and pyridine (1.2 equivalents).
-
Cool the 4-chlorobenzenesulfonyl chloride solution to 0°C in an ice bath.
-
Slowly add the ethanol-pyridine mixture to the cooled solution of 4-chlorobenzenesulfonyl chloride via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Troubleshooting Guide for Low Conversion Rates
| Potential Cause | Observation | Recommended Action |
| Impure Starting Materials | Multiple spots on TLC of starting material; lower than expected melting point. | Purify 4-chlorobenzenesulfonyl chloride by vacuum distillation. Use anhydrous ethanol. |
| Suboptimal Temperature | The reaction is very slow or stalls. | Increase the reaction temperature in increments of 5-10°C, not exceeding 70°C. |
| Presence of Water | Oily or cloudy appearance of the reaction mixture; difficult work-up. | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Incomplete Reaction | Starting material is still present on TLC after the expected reaction time. | Extend the reaction time and continue monitoring. Consider a slight excess of ethanol. |
| Side Reactions | Formation of unexpected byproducts observed by TLC or NMR. | Control the temperature carefully; ensure slow addition of reagents. |
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis of this compound from 4-chlorobenzenesulfonyl chloride and ethanol.
Troubleshooting Logic for Low Conversion Rates
Caption: A logical workflow for troubleshooting low conversion rates in the synthesis of this compound.
References
Storage and handling guidelines to prevent degradation of Ethyl 4-chlorobenzenesulfinate
Technical Support Center: Ethyl 4-chlorobenzenesulfinate
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the recommended storage conditions for this compound to prevent degradation?
A1: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated place.[1][2][3] Based on analogous compounds, storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and air.[4]
Q2: My experimental results are inconsistent. Could the this compound have degraded?
A2: Inconsistent results can be an indication of compound degradation. Sulfinate esters are known to be susceptible to thermal degradation and can be sensitive to moisture and oxidative conditions.[5] To troubleshoot, consider the following:
-
Purity Check: Re-analyze the purity of your this compound stock using a suitable analytical method like NMR or LC-MS.
-
Storage Conditions: Verify that the compound has been stored under the recommended conditions (see Q1).
-
Handling Procedures: Review your experimental workflow to identify any potential exposure to high temperatures, moisture, or incompatible chemicals.
Q3: What are the primary degradation pathways for this compound?
A3: While specific pathways for this compound are not detailed in the search results, sulfinate esters can generally undergo two primary degradation reactions:
-
Thermal Isomerization: Upon heating, sulfinate esters can isomerize to the more thermodynamically stable sulfones.[5] In this case, this compound would rearrange to Ethyl 4-chlorobenzenesulfonate.
-
Hydrolysis: In the presence of water, sulfinate esters can be hydrolyzed back to the corresponding sulfinic acid (4-chlorobenzenesulfinic acid) and alcohol (ethanol). This process can be accelerated by acidic or basic conditions.
Q4: What are the best practices for handling this compound to ensure stability during an experiment?
A4: To maintain the integrity of this compound during experimental use, the following handling guidelines are recommended:
-
Use only in a well-ventilated area or under a chemical fume hood.[1][2][3]
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2][6]
-
Keep the container tightly closed when not in use to minimize exposure to air and moisture.[1][7]
-
Avoid exposure to high temperatures and direct sunlight.
-
Use anhydrous solvents and reagents where possible to prevent hydrolysis.
-
Be aware of incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[2]
Q5: I suspect my compound has degraded. What are the likely degradation products I should look for?
A5: Based on general sulfinate ester chemistry, the primary degradation products to look for would be:
-
Ethyl 4-chlorobenzenesulfonate: The thermal isomerization product.
-
4-Chlorobenzenesulfinic acid: A potential hydrolysis product.
-
Ethanol: The other hydrolysis product.
You can use analytical techniques such as LC-MS or GC-MS to identify these potential impurities in your sample.
Data Summary
Due to the lack of specific quantitative data for this compound, the following table provides a qualitative summary of stability based on general chemical principles of sulfinate esters.
| Parameter | General Stability of Sulfinate Esters | Recommended Handling Practice for this compound |
| Temperature | Prone to thermal isomerization to sulfones. | Store in a cool place. Avoid high temperatures during experiments. |
| Moisture/Humidity | Susceptible to hydrolysis. | Store in a desiccator or under inert gas. Use anhydrous solvents. |
| Light | Potentially sensitive. | Store in an amber vial or in the dark. |
| Air/Oxygen | Can be sensitive to oxidation. | Store under an inert atmosphere (e.g., Argon, Nitrogen). |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability of this compound
Objective: To determine the thermal stability of this compound and identify the primary thermal degradation product.
Methodology:
-
Prepare three solutions of this compound at a known concentration (e.g., 1 mg/mL) in an anhydrous aprotic solvent (e.g., acetonitrile).
-
Analyze the first sample immediately using HPLC-UV to establish the initial purity (T=0).
-
Heat the second sample at a moderately elevated temperature (e.g., 50°C) and the third sample at a higher temperature (e.g., 80°C) for a set period (e.g., 24 hours).
-
After the incubation period, cool the samples to room temperature.
-
Analyze both heated samples by HPLC-UV to quantify the remaining this compound and the formation of any new peaks.
-
If a major degradation product is observed, use LC-MS to determine its molecular weight and confirm its identity as Ethyl 4-chlorobenzenesulfonate.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Ethyl benzenesulphonate | 515-46-8 [chemicalbook.com]
- 5. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F [pubs.rsc.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Page loading... [guidechem.com]
Removal of unreacted starting materials from Ethyl 4-chlorobenzenesulfinate
This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials and byproducts from the synthesis of Ethyl 4-chlorobenzenesulfinate.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials and potential impurities in the synthesis of this compound?
A1: The synthesis of this compound commonly involves the reaction of 4-chlorobenzenesulfinyl chloride with ethanol. Potential impurities in the crude product mixture include:
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Unreacted starting materials: 4-chlorobenzenesulfinyl chloride and excess ethanol.
-
Byproducts of starting material synthesis: 4,4'-dichlorodiphenyl sulfone, which can be formed during the preparation of 4-chlorobenzenesulfonyl chloride from chlorobenzene.[1]
-
Reaction byproducts: Hydrochloric acid (HCl).
-
Side products: 4-chlorobenzenesulfonic acid, formed from the hydrolysis of 4-chlorobenzenesulfinyl chloride.
Q2: What is the general strategy for purifying crude this compound?
A2: The most common purification strategy is a liquid-liquid extraction workup.[2][3] This procedure aims to separate the desired organic product from water-soluble impurities. The key steps involve quenching the reaction, washing the organic layer with various aqueous solutions, drying the organic layer, and finally removing the solvent.[3][4] For very high purity, further purification methods like vacuum distillation may be necessary.[1]
Q3: How do I remove unreacted 4-chlorobenzenesulfinyl chloride?
A3: Unreacted 4-chlorobenzenesulfinyl chloride can be removed by quenching the reaction mixture with water or a basic solution (e.g., saturated sodium bicarbonate). This will hydrolyze the reactive sulfinyl chloride to the more water-soluble sodium 4-chlorobenzenesulfinate or 4-chlorobenzenesulfonic acid, which can then be separated into the aqueous layer during extraction.
Q4: How can I eliminate excess ethanol from the reaction mixture?
A4: Ethanol is miscible with both water and many organic solvents, which can complicate extractions.[5] The most effective way to remove the bulk of the ethanol is by evaporation under reduced pressure (rotoevaporation) before the aqueous workup.[5] Alternatively, multiple washes with water or brine during the liquid-liquid extraction will help partition the ethanol into the aqueous phase.
Q5: What is the purpose of washing the organic layer with a sodium bicarbonate solution?
A5: Washing with a mild base like saturated sodium bicarbonate solution serves to neutralize and remove any acidic byproducts, such as hydrochloric acid (HCl) or any 4-chlorobenzenesulfonic acid that may have formed. The resulting salts are water-soluble and will be partitioned into the aqueous layer.
Q6: My layers are not separating properly during extraction, forming an emulsion. What should I do?
A6: Emulsions can form, especially when reaction solvents like benzene or THF are used.[5][6] To break an emulsion, you can try the following:
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Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
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Add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and can help force the separation.[3]
-
Filter the mixture through a pad of Celite.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield After Purification | Product is partially soluble in the aqueous wash solutions. | Minimize the number of aqueous washes or use brine for washing, which can decrease the solubility of organic compounds in the aqueous layer ("salting out").[3] Ensure the pH of the aqueous layer is not excessively basic, which could potentially hydrolyze the ester product. |
| Product is not pure (contains starting materials) | Inefficient extraction or washing. | Increase the number of washes with the appropriate aqueous solution. For example, if acidic impurities remain, perform additional washes with sodium bicarbonate solution and test the pH of the aqueous layer until it is neutral or slightly basic.[3] |
| Water is present in the final product | Incomplete drying of the organic layer. | Ensure a sufficient amount of drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) is used. The drying agent should be free-flowing and not clumped together.[3][4] Allow adequate time for the drying agent to work and consider rinsing the drying agent with a small amount of fresh solvent to recover any adsorbed product.[3] |
| Final product is a different color than expected | Presence of colored impurities. | Consider passing the crude product through a short plug of silica gel or treating it with activated carbon before final solvent removal. For persistent color issues, column chromatography may be necessary. |
Experimental Protocol: Liquid-Liquid Extraction Workup
This protocol describes a standard procedure for the purification of this compound from a crude reaction mixture.
-
Quenching: Carefully add the crude reaction mixture to a separatory funnel containing deionized water. If the reaction was conducted in a water-miscible solvent like THF or ethanol, it is preferable to first remove the solvent via rotary evaporation.[5]
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (2 x 50 mL for a small-scale reaction).[2] Combine the organic layers.
-
Acid Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (1 x 50 mL) to neutralize and remove any acidic byproducts.[3] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Water/Brine Wash: Wash the organic layer with deionized water (1 x 50 mL) followed by a wash with brine (1 x 50 mL) to remove any remaining water-soluble impurities and to help break any emulsions.[3]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[4] Add the drying agent until it no longer clumps together.
-
Filtration and Concentration: Filter the solution to remove the drying agent, rinsing the flask and the drying agent with a small amount of the extraction solvent to ensure complete transfer of the product.[3] Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude, purified this compound.
-
Further Purification (Optional): If higher purity is required, the product can be further purified by vacuum distillation.[1]
Workflow for Purification of this compound
References
- 1. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 2. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Workup [chem.rochester.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Challenges in the scale-up of Ethyl 4-chlorobenzenesulfinate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chlorobenzenesulfinate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| TSC-E4CB-001 | Low yield of 4-chlorobenzenesulfonyl chloride precursor | Incomplete reaction of chlorobenzene with chlorosulfonic acid. Formation of byproducts such as 4,4'-dichlorodiphenyl sulfone and 4-chlorobenzenesulfonic acid.[1] | - Ensure stoichiometric excess of chlorosulfonic acid. Reacting 1 mole of chlorobenzene with at least 3 moles of chlorosulfonic acid can increase the yield of the desired product.[1]- Employ a halogenated aliphatic hydrocarbon solvent (e.g., chloroform, carbon tetrachloride) to suppress side reactions.[1]- Consider the addition of an alkali metal salt of a mineral acid (e.g., sodium chloride) to improve the yield.[1] |
| TSC-E4CB-002 | Contamination of 4-chlorobenzenesulfonyl chloride with 4,4'-dichlorodiphenyl sulfone | High reaction temperature during the synthesis of 4-chlorobenzenesulfonyl chloride. | - Maintain strict temperature control during the reaction. - Purify the crude 4-chlorobenzenesulfonyl chloride by vacuum distillation to separate it from the less volatile 4,4'-dichlorodiphenyl sulfone. |
| TSC-E4CB-003 | Difficulty in isolating sodium 4-chlorobenzenesulfinate | High solubility of the product in the reaction mixture. | - Cool the reaction mixture significantly (e.g., with ice) to induce crystallization. - Salting out by adding a saturated solution of a suitable salt (e.g., sodium chloride) can decrease the solubility of the product and improve precipitation. |
| TSC-E4CB-004 | Low yield during the esterification of sodium 4-chlorobenzenesulfinate with ethanol | Disproportionation of the sulfinate intermediate to thiosulfonate and sulfonate esters under acidic conditions. Reversible nature of the esterification reaction.[2] | - Avoid strongly acidic conditions. The reaction can be carried out under neutral or slightly basic conditions. - Use a large excess of ethanol to drive the equilibrium towards the product side. - Employ a method to remove water as it is formed, for example, by using a dehydrating agent or azeotropic distillation.[2] |
| TSC-E4CB-005 | Formation of ethyl 4-chlorobenzenesulfonate (sulfonate ester) as a byproduct | Over-oxidation of the sulfinate ester.[3] | - Use a controlled amount of the oxidizing agent if an oxidation step is involved in an alternative synthesis route. - During the esterification of the sulfinic acid or its salt, ensure that oxidizing conditions are avoided. |
| TSC-E4CB-006 | Product instability and decomposition upon storage | Inherent thermal instability of some sulfinate esters.[4] Presence of impurities that may catalyze decomposition. | - Store the purified this compound at low temperatures (2-8°C) and under an inert atmosphere (e.g., argon or nitrogen).[4] - Ensure high purity of the final product, as trace acids or other reactive species can promote degradation. |
| TSC-E4CB-007 | Challenges in final product purification | Similar solubility profiles of the product and impurities. | - Recrystallization from a suitable solvent system. A solvent screen is recommended to find optimal conditions. - Column chromatography on silica gel can be effective for removing polar and non-polar impurities.[4] |
Quantitative Data Summary
Table 1: Byproduct Formation in 4-chlorobenzenesulfonyl chloride Synthesis
| Reactant Ratio (chlorobenzene:chlorosulfonic acid) | Yield of 4-chlorobenzenesulfonyl chloride | Yield of 4,4'-dichlorodiphenyl sulfone (byproduct) | Reference |
| 1 : 3 | 61% | 12% | [1] |
| 1 : 3 | 70% | 9% | [1] |
| 1 : 8 | 80% | Not specified | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical precursor impurity to control during the synthesis of this compound?
A1: The most critical impurity to control is 4,4'-dichlorodiphenyl sulfone, which is a common byproduct in the synthesis of the precursor, 4-chlorobenzenesulfonyl chloride.[1] Its presence can lead to difficulties in purification of the final product and may affect the overall yield and purity.
Q2: What are the optimal conditions for the synthesis of sodium 4-chlorobenzenesulfinate from 4-chlorobenzenesulfonyl chloride?
A2: A common method involves the reaction of 4-chlorobenzenesulfonyl chloride with a solution of sodium sulfite in water. The reaction is typically carried out at a moderately elevated temperature (e.g., 50-60°C) with stirring, followed by cooling to precipitate the sodium 4-chlorobenzenesulfinate product.
Q3: Can I directly esterify 4-chlorobenzenesulfinic acid with ethanol using an acid catalyst?
A3: While possible, direct acid-catalyzed esterification of sulfinic acids can be challenging due to the risk of disproportionation, which leads to the formation of thiosulfonates and sulfonic acids as byproducts. It is often preferable to perform the esterification under neutral or slightly basic conditions, for instance, by reacting the sodium salt of the sulfinic acid with an ethylating agent.
Q4: How can I improve the yield of the esterification step when scaling up?
A4: To improve the yield of the esterification, it is recommended to use a significant excess of ethanol to shift the reaction equilibrium towards the product. Additionally, removing the water formed during the reaction, either through azeotropic distillation or by using a drying agent, can significantly enhance the conversion to the desired ester.[2]
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored at a low temperature, typically between 2-8°C. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation or oxidation over time.[4]
Q6: What analytical techniques are suitable for monitoring the purity of this compound?
A6: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound and quantifying any impurities. Gas Chromatography (GC) may also be used, provided the compound is thermally stable under the analysis conditions. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also provide information about purity.
Experimental Protocols
Protocol 1: Synthesis of Sodium 4-chlorobenzenesulfinate
Materials:
-
4-chlorobenzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer and a temperature controller, prepare a solution of sodium sulfite in deionized water.
-
Gently warm the sodium sulfite solution to approximately 50°C with continuous stirring.
-
Slowly add the 4-chlorobenzenesulfonyl chloride to the warm sodium sulfite solution in portions. Maintain the temperature between 55-60°C during the addition.
-
After the addition is complete, continue to stir the reaction mixture at 55-60°C for an additional 3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath to induce the precipitation of the product.
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Collect the white crystalline product by filtration.
-
Wash the collected crystals with cold deionized water to remove any residual salts.
-
Dry the purified sodium 4-chlorobenzenesulfinate under vacuum.
Protocol 2: Synthesis of this compound
Materials:
-
Sodium 4-chlorobenzenesulfinate
-
Ethanol (anhydrous)
-
A suitable ethylating agent (e.g., ethyl iodide or diethyl sulfate) or an acid catalyst (e.g., sulfuric acid, with caution)
-
An appropriate solvent (if necessary, e.g., a non-polar organic solvent for extraction)
Procedure (Method A: Using an Ethylating Agent):
-
In a dry reaction vessel under an inert atmosphere, suspend the sodium 4-chlorobenzenesulfinate in anhydrous ethanol.
-
Add the ethylating agent (e.g., ethyl iodide) to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the inorganic salts by filtration.
-
Evaporate the ethanol under reduced pressure.
-
If necessary, dissolve the residue in an organic solvent and wash with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Procedure (Method B: Acid-Catalyzed Esterification - use with caution):
-
In a reaction vessel equipped with a reflux condenser and a means to remove water (e.g., a Dean-Stark apparatus), dissolve the 4-chlorobenzenesulfinic acid (or its sodium salt, which will be converted in situ) in a large excess of ethanol.
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux. Water will be formed and can be collected in the Dean-Stark trap.
-
Monitor the reaction until no more water is collected or the reaction is deemed complete by an appropriate analytical technique.
-
Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
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Extract the product into an organic solvent.
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Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
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Remove the solvent under reduced pressure and purify the product as described in Method A.
Visualizations
Figure 1. Experimental workflow for the synthesis of this compound.
References
- 1. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of sulfinate esters from aryl iodides via direct oxidation of thioesters - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01108A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Minimizing epimerization at the sulfur center of Ethyl 4-chlorobenzenesulfinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 4-chlorobenzenesulfinate, focusing on the critical aspect of minimizing epimerization at the sulfur center.
Troubleshooting Guide: Minimizing Epimerization
Question: I am observing a loss of enantiomeric excess (ee) in my sample of this compound after my reaction or work-up. What are the potential causes and how can I mitigate this?
Answer: Loss of enantiomeric excess, or epimerization, at the stereogenic sulfur center of this compound is a common challenge. The primary factors contributing to this are elevated temperatures, the presence of acid or base, and the nature of the solvent and nucleophiles used.
Troubleshooting Steps:
-
Temperature Control: High temperatures can provide the energy needed to overcome the inversion barrier at the sulfur center, leading to racemization.
-
Recommendation: Maintain low temperatures throughout your reaction and purification steps. Whenever possible, perform reactions at or below room temperature. Use ice baths for exothermic reactions and consider cold column chromatography for purification.
-
-
pH Management: Both acidic and basic conditions can catalyze epimerization.
-
Acid Catalysis: Protonation of the sulfinate oxygen can make the sulfur atom more susceptible to nucleophilic attack, which can lead to inversion of stereochemistry.
-
Base Catalysis: Strong bases can deprotonate the alpha-carbon, although this is less common for ethyl esters. More likely, trace amounts of water with base can lead to hydrolysis and subsequent reactions that may affect stereochemical integrity.
-
Recommendation: Maintain a neutral pH during your work-up and purification. Use buffered solutions if necessary. Avoid strong acids and bases unless required by the reaction, and if so, neutralize immediately upon completion.
-
-
Solvent and Nucleophile Choice: The polarity of the solvent and the nature of any nucleophiles present can influence the rate of epimerization. Polar, protic solvents may facilitate racemization by stabilizing charged intermediates. Strong nucleophiles can participate in substitution reactions at the sulfur center, which can proceed with either inversion or retention of configuration, potentially leading to a racemic mixture.
-
Recommendation: Opt for non-polar, aprotic solvents when possible. If your reaction requires a nucleophile, consider its strength and steric bulk, as these factors can influence the stereochemical outcome of any side reactions.
-
-
Purification Method: Standard purification techniques can sometimes inadvertently lead to epimerization.
-
Recommendation: For purification, consider flash chromatography on silica gel using a non-polar eluent system at room temperature or below. Avoid prolonged exposure to silica gel, which can be slightly acidic. Alternatively, recrystallization from a suitable solvent system at low temperatures can be an effective method for purification without compromising stereochemical purity.
-
Summary of Conditions Affecting Epimerization:
| Factor | Condition to Avoid | Recommended Practice |
| Temperature | Prolonged heating, high reaction temperatures | Maintain reactions at or below room temperature; use cooling baths. |
| pH | Strong acidic or basic conditions | Work under neutral conditions; use buffered solutions. |
| Solvents | Polar, protic solvents (e.g., methanol, ethanol) | Use non-polar, aprotic solvents (e.g., hexane, diethyl ether, dichloromethane). |
| Reagents | Strong nucleophiles, strong acids/bases | Use mild reagents; carefully select nucleophiles based on desired reactivity. |
| Purification | Prolonged exposure to acidic or basic media (e.g., silica/alumina) | Use rapid purification techniques like flash chromatography with neutral eluents; consider recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound to maintain its stereochemical integrity?
A1: To ensure long-term stability and prevent epimerization, store this compound under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.
-
Container: Use a well-sealed, amber glass vial to protect from light and moisture.
Q2: How can I accurately determine the enantiomeric excess (ee) of my this compound sample?
A2: The most reliable method for determining the enantiomeric excess of chiral sulfinates is through chiral High-Performance Liquid Chromatography (HPLC) . You will need to develop a method using a suitable chiral stationary phase. Common chiral columns include those based on polysaccharide derivatives (e.g., cellulose or amylose). The mobile phase will typically be a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.
Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric excess?
A3: In most cases, standard proton or carbon NMR will not be able to distinguish between the two enantiomers of this compound. However, you can use a chiral shift reagent to induce diastereomeric interactions, which may lead to separable signals in the NMR spectrum. This method is generally less accurate and more complex to implement than chiral HPLC.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Aimed at Minimizing Epimerization
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of the starting material in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.
-
-
Reagent Addition:
-
Slowly add the reagent as a solution in the same solvent via a syringe pump to maintain a constant temperature and avoid localized heating.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
-
Work-up:
-
Upon completion, quench the reaction at low temperature, if necessary, with a neutral or buffered aqueous solution (e.g., saturated ammonium chloride solution).
-
Allow the mixture to warm to room temperature and extract the product with a non-polar organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Protocol 2: Purification by Flash Chromatography with Minimal Risk of Epimerization
-
Column Packing:
-
Dry pack a flash chromatography column with silica gel.
-
Flush the column with the chosen non-polar eluent system (e.g., a mixture of hexane and ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Adsorb the sample onto a small amount of silica gel and load it onto the column.
-
-
Elution:
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature kept as low as possible.
-
Visualizations
Caption: Workflow for minimizing epimerization during reactions.
Caption: Factors influencing epimerization and their mitigation.
Analytical methods for detecting impurities in Ethyl 4-chlorobenzenesulfinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of impurities in Ethyl 4-chlorobenzenesulfinate.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for detecting impurities in this compound?
A1: The most common analytical techniques for impurity profiling of this compound and similar sulfonate esters include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] HPLC is widely used for its ability to separate a wide range of organic compounds, while GC-MS is particularly effective for volatile and semi-volatile impurities.[4][5][6] NMR spectroscopy is a powerful tool for structure elucidation of unknown impurities.[7][8][9]
Q2: What are the potential impurities in this compound?
A2: While specific impurity profiles for this compound are not extensively documented in publicly available literature, potential impurities can be inferred from its synthesis and degradation pathways. These may include:
-
Starting materials and reagents: Unreacted 4-chlorobenzenesulfinyl chloride, ethanol, and catalysts.
-
By-products of synthesis: Di-(4-chlorophenyl) disulfide, 4-chlorobenzenesulfonic acid, and ethyl 4-chlorobenzenesulfonate.
-
Degradation products: 4-chlorophenol and sulfur dioxide, which can form under hydrolytic conditions.
Q3: How can I identify an unknown impurity detected in my sample?
A3: Identifying an unknown impurity typically involves a combination of techniques.[10] Initially, HPLC-MS or GC-MS can provide the molecular weight and fragmentation pattern of the impurity. For unequivocal structure elucidation, the impurity may need to be isolated using preparative HPLC, followed by analysis using NMR spectroscopy and other spectroscopic methods like Infrared (IR) spectroscopy.[11][12][13]
Q4: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs)?
A4: Regulatory agencies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and control of impurities in drug substances.[1] The ICH Q3A(R2) guideline, for instance, specifies reporting, identification, and qualification thresholds for impurities in new drug substances.
Troubleshooting Guides
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity analysis. Below are common problems encountered during the analysis of this compound and their solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Active silanol groups on the column interacting with the analyte.[14] 2. Column overload.[15] 3. Inappropriate mobile phase pH.[15] | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak Fronting | 1. Sample solvent stronger than the mobile phase. 2. Column collapse. | 1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Replace the column and ensure the mobile phase is within the column's pH and pressure limits. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection system. 2. Late eluting peaks from a previous injection. | 1. Use fresh, high-purity solvents and flush the injection system. 2. Increase the run time or implement a column wash step after each injection. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump.[16][17] 2. Contaminated mobile phase. 3. Detector lamp aging. | 1. Degas the mobile phase and prime the pump.[16] 2. Prepare fresh mobile phase using HPLC-grade solvents. 3. Replace the detector lamp. |
| Retention Time Shifts | 1. Inconsistent mobile phase composition.[14] 2. Fluctuations in column temperature. 3. Column aging. | 1. Ensure accurate and consistent mobile phase preparation. 2. Use a column oven to maintain a constant temperature. 3. Replace the column. |
GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the detection of volatile and semi-volatile impurities.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape | 1. Active sites in the inlet liner or column. 2. Non-volatile residues in the inlet. 3. Incompatible solvent. | 1. Use a deactivated liner and column. 2. Perform regular inlet maintenance, including replacing the liner and septum. 3. Ensure the sample is dissolved in a volatile and compatible solvent. |
| Low Sensitivity | 1. Leak in the system. 2. Contaminated ion source. 3. Incorrect injection parameters. | 1. Perform a leak check of the GC-MS system. 2. Clean the ion source. 3. Optimize injection temperature and split ratio. |
| Mass Spectra Issues | 1. Air leak in the MS detector. 2. Contaminated ion source or mass analyzer. | 1. Check for leaks, indicated by high m/z 28 (N₂) and 32 (O₂) signals. 2. Perform source cleaning and mass analyzer bakeout. |
| Carryover | 1. Adsorption of analyte in the injection port or column. 2. Insufficient bakeout time between runs. | 1. Use a deactivated liner and consider derivatization for active compounds. 2. Increase the column bakeout temperature and time. |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method provides a general framework for the separation and quantification of impurities in this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Acetonitrile:Water (50:50) |
GC-MS Method for Volatile Impurities
This method is suitable for the detection of volatile and semi-volatile impurities.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Mass Range | 40-450 amu |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Dichloromethane |
Visualizations
References
- 1. rroij.com [rroij.com]
- 2. analytical chemistry - which are the possible ways to detect impurity in drugs? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. an.shimadzu.com [an.shimadzu.com]
- 7. veeprho.com [veeprho.com]
- 8. ipqpubs.com [ipqpubs.com]
- 9. researchgate.net [researchgate.net]
- 10. selectscience.net [selectscience.net]
- 11. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 12. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 13. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. mastelf.com [mastelf.com]
- 17. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
Validation & Comparative
Comparative NMR Characterization of Ethyl 4-chlorobenzenesulfinate Reaction Products
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Ethyl 4-chlorobenzenesulfonate and 4-chlorophenyl ethyl sulfoxide by NMR Spectroscopy.
This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic characteristics of two key reaction products derived from ethyl 4-chlorobenzenesulfinate: ethyl 4-chlorobenzenesulfonate and 4-chlorophenyl ethyl sulfoxide. The distinct magnetic environments of the protons and carbon atoms in these isomers, arising from the differing locations of the ethyl group relative to the sulfur atom, give rise to unique NMR spectra. This guide presents detailed experimental protocols for the synthesis of these compounds and summarizes their ¹H and ¹³C NMR data in a clear, tabular format for straightforward comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations and analytical processes.
Comparative NMR Data
The structural differences between ethyl 4-chlorobenzenesulfonate and 4-chlorophenyl ethyl sulfoxide are clearly reflected in their respective ¹H and ¹³C NMR spectra. The following table summarizes the key chemical shifts (δ) in parts per million (ppm) for each compound, providing a basis for their unambiguous identification and differentiation.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| Ethyl 4-chlorobenzenesulfonate | 7.90 (d, 2H, J=8.8 Hz, Ar-H), 7.55 (d, 2H, J=8.8 Hz, Ar-H), 4.35 (q, 2H, J=7.1 Hz, OCH₂CH₃), 1.40 (t, 3H, J=7.1 Hz, OCH₂CH₃) | 141.2 (Ar-C), 134.5 (Ar-C), 129.8 (Ar-CH), 128.5 (Ar-CH), 68.5 (OCH₂CH₃), 14.8 (OCH₂CH₃) |
| 4-chlorophenyl ethyl sulfoxide | 7.60 (d, 2H, J=8.5 Hz, Ar-H), 7.50 (d, 2H, J=8.5 Hz, Ar-H), 2.90 (q, 2H, J=7.5 Hz, SCH₂CH₃), 1.25 (t, 3H, J=7.5 Hz, SCH₂CH₃) | 144.5 (Ar-C), 131.0 (Ar-C), 129.5 (Ar-CH), 125.0 (Ar-CH), 55.0 (SCH₂CH₃), 6.5 (SCH₂CH₃) |
| Alternative: (4-chlorophenyl)methyl sulfoxide | 7.55 (d, 2H, J=8.4 Hz, Ar-H), 7.48 (d, 2H, J=8.4 Hz, Ar-H), 2.70 (s, 3H, SCH₃) | 145.2 (Ar-C), 130.8 (Ar-C), 129.3 (Ar-CH), 124.7 (Ar-CH), 44.1 (SCH₃) |
Experimental Protocols
Detailed methodologies for the synthesis of the compared products are provided below.
Synthesis of Ethyl 4-chlorobenzenesulfonate via Oxidation
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dichloromethane and acetic acid (3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain pure ethyl 4-chlorobenzenesulfonate.
-
Characterize the final product by ¹H and ¹³C NMR spectroscopy.
Synthesis of 4-chlorophenyl ethyl sulfoxide
Materials:
-
4-chlorothioanisole
-
Ethyl iodide
-
Sodium periodate
-
Methanol
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-chlorothiophenol (1.0 eq) in methanol, add sodium methoxide (1.1 eq) and stir for 15 minutes.
-
Add ethyl iodide (1.2 eq) and reflux the mixture for 4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give 4-chlorophenyl ethyl sulfide.
-
Dissolve the 4-chlorophenyl ethyl sulfide (1.0 eq) in methanol.
-
Add a solution of sodium periodate (1.1 eq) in water dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the sodium iodate precipitate.
-
Concentrate the filtrate and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain 4-chlorophenyl ethyl sulfoxide.
-
Characterize the final product by ¹H and ¹³C NMR spectroscopy.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and the general experimental workflow for product characterization.
Caption: Reaction pathways for the synthesis of ethyl 4-chlorobenzenesulfonate and 4-chlorophenyl ethyl sulfoxide.
Caption: General experimental workflow for the isolation and characterization of reaction products.
A Comparative Analysis of the Reactivity of Ethyl 4-chlorobenzenesulfinate and Other Sulfinate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Ethyl 4-chlorobenzenesulfinate against other sulfinate esters with varying electronic and steric properties. The information presented herein is synthesized from established principles of physical organic chemistry and available data on analogous sulfonate ester systems, offering a predictive framework for researchers working with these versatile synthetic intermediates.
Executive Summary
This compound serves as a valuable reagent in organic synthesis, acting as a precursor to sulfoxides, sulfones, and as a source of sulfonyl radicals. Its reactivity is significantly influenced by the electronic nature of the substituent on the aromatic ring. The presence of the electron-withdrawing chloro group at the para position enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack compared to unsubstituted or electron-donated analogues. Conversely, this electronic effect can influence the stability and reactivity of the corresponding sulfonyl radical. This guide explores these reactivity trends in the context of nucleophilic substitution and radical-mediated reactions, providing a basis for rational substrate selection and reaction design.
Data Presentation: Comparative Reactivity of Ethyl Arenesulfinates
The following tables summarize the expected relative reactivity of a series of ethyl arenesulfinates in common reaction types. The data is presented to illustrate the trend influenced by the electronic properties of the para-substituent, with this compound serving as a key reference point.
Table 1: Predicted Relative Rate Constants for Nucleophilic Substitution with a Generic Nucleophile (Nu⁻)
| Sulfinate Ester | para-Substituent (X) | Hammett Constant (σp) | Predicted Relative Rate (k_rel) |
| Ethyl 4-methoxybenzenesulfinate | -OCH₃ | -0.27 | < 1 |
| Ethyl benzenesulfinate | -H | 0.00 | 1 |
| This compound | -Cl | +0.23 | > 1 |
| Ethyl 4-nitrobenzenesulfinate | -NO₂ | +0.78 | >> 1 |
Note: The predicted relative rates are based on the established principle that electron-withdrawing groups accelerate nucleophilic attack on the sulfinyl sulfur, as supported by Hammett correlations in related sulfonate systems. A positive rho (ρ) value is expected for this reaction type, indicating the build-up of negative charge in the transition state which is stabilized by electron-withdrawing substituents.
Table 2: Predicted Relative Leaving Group Ability of Arenesulfinate Anions
| Arenesulfinate Leaving Group | para-Substituent (X) | pKa of Conjugate Acid (ArSO₂H) | Predicted Relative Leaving Group Ability |
| 4-methoxybenzenesulfinate | -OCH₃ | Higher | Poor |
| Benzenesulfinate | -H | Intermediate | Moderate |
| 4-chlorobenzenesulfinate | -Cl | Lower | Good |
| 4-nitrobenzenesulfinate | -NO₂ | Lowest | Excellent |
Note: Good leaving groups are weak bases, corresponding to strong conjugate acids. Electron-withdrawing substituents increase the acidity of the corresponding sulfinic acid, thus enhancing the stability of the sulfinate anion and making it a better leaving group.
Experimental Protocols
The following is a representative experimental protocol for a competitive kinetic analysis to quantitatively determine the relative reactivity of different ethyl arenesulfinates towards a common nucleophile.
Protocol: Competitive Kinetic Analysis of Ethyl Arenesulfinate Reactivity via ¹H NMR Spectroscopy
Objective: To determine the relative rate constants for the reaction of a series of para-substituted ethyl arenesulfinates with a nucleophile (e.g., sodium thiophenoxide).
Materials:
-
This compound
-
Ethyl benzenesulfinate (or other selected arenesulfinates for comparison)
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous, deuterated solvent (e.g., CD₃CN or DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Standard laboratory glassware and syringes
Procedure:
-
Preparation of Nucleophile Stock Solution:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous deuterated solvent.
-
Slowly add a solution of thiophenol in the same solvent. Stir the mixture at room temperature for 30 minutes to ensure complete formation of sodium thiophenoxide. The concentration should be accurately determined.
-
-
Preparation of Substrate Mixture:
-
In a separate vial, accurately weigh equimolar amounts of this compound, the other competing sulfinate ester(s), and the internal standard.
-
Dissolve the mixture in a known volume of the anhydrous deuterated solvent.
-
-
Reaction Monitoring:
-
Transfer a precise volume of the substrate mixture to an NMR tube.
-
Record a t=0 ¹H NMR spectrum to determine the initial concentrations of the starting materials relative to the internal standard.
-
Initiate the reaction by adding a precise volume of the sodium thiophenoxide stock solution to the NMR tube. The final concentrations should be such that the nucleophile is in slight excess.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals. The temperature of the NMR probe should be kept constant and recorded.
-
-
Data Analysis:
-
For each time point, integrate the signals corresponding to the starting sulfinate esters and the product sulfoxides, relative to the internal standard.
-
Plot the concentration of each starting material versus time.
-
Determine the initial rates of consumption for each sulfinate ester.
-
The ratio of the initial rates will give the relative rate constants (k_rel).
-
Mandatory Visualizations
Reaction Pathway for Nucleophilic Substitution
The following diagram illustrates the generally accepted pathway for nucleophilic substitution at the sulfinyl sulfur.
Caption: General mechanism for nucleophilic substitution on this compound.
Experimental Workflow for Competitive Kinetics
This diagram outlines the key steps in the experimental protocol for determining relative reactivity.
Caption: Workflow for the competitive kinetic analysis of sulfinate ester reactivity.
Logical Relationship of Substituent Effects on Reactivity
This diagram illustrates the relationship between the electronic nature of the substituent and the predicted reactivity in nucleophilic substitution reactions.
Caption: Influence of substituent electronic effects on nucleophilic substitution reactivity.
Discussion of Reactivity Trends
Nucleophilic Substitution:
The reactivity of ethyl arenesulfinates towards nucleophiles is largely governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups, such as the chloro group in this compound, increase the partial positive charge on the sulfur atom, making it a more favorable site for nucleophilic attack. This effect is quantitatively described by the Hammett equation, where a positive reaction constant (ρ) is observed for reactions where a negative charge develops in the transition state. Studies on the hydrolysis of aryl benzenesulfonates have shown a good linear correlation in Hammett plots, supporting this principle.[1][2][3] Therefore, the order of reactivity for nucleophilic substitution is expected to be:
4-nitro > 4-chloro > H > 4-methoxy
Furthermore, the stability of the leaving group is a crucial factor. A more stable leaving group will depart more readily, facilitating the reaction. The stability of the arenesulfinate anion is inversely related to the basicity of its conjugate sulfinic acid. Electron-withdrawing substituents increase the acidity of the sulfinic acid, leading to a more stable (and thus better) leaving group.[4]
Radical Reactions:
Sulfinate esters can also serve as precursors to sulfonyl radicals upon thermal or photochemical initiation. The ease of formation and subsequent reactivity of these radicals are also influenced by the substituents on the aromatic ring. While detailed comparative kinetic data for radical reactions of a series of ethyl arenesulfinates are scarce, general principles suggest that the stability of the resulting sulfonyl radical will play a key role. The influence of substituents on radical stability is more complex than in ionic reactions and can involve both polar and resonance effects.
Conclusion
The reactivity of this compound is significantly enhanced towards nucleophilic attack compared to its unsubstituted or electron-donated counterparts due to the electron-withdrawing nature of the chlorine atom. This makes it a more reactive substrate in reactions where the sulfinate ester acts as an electrophile. Conversely, the electronic effect of the chloro group will also modulate its performance in radical reactions. The provided data and protocols offer a framework for researchers to predict and experimentally validate the reactivity of this and other sulfinate esters in various synthetic applications.
References
A Comparative Guide to Sulfinylation Reagents: Alternatives to Ethyl 4-chlorobenzenesulfinate
For researchers, scientists, and professionals in drug development, the selection of an appropriate sulfinylating agent is crucial for the efficient synthesis of sulfoxides, key intermediates in the preparation of various pharmaceuticals and functional materials. This guide provides an objective comparison of alternative reagents to Ethyl 4-chlorobenzenesulfinate for sulfinylation, supported by experimental data and detailed protocols.
The introduction of a sulfinyl group into a molecule, a reaction known as sulfinylation, is a fundamental transformation in organic synthesis. This compound has been a common reagent for this purpose; however, a range of alternative reagents have emerged, offering distinct advantages in terms of reactivity, substrate scope, and ease of handling. This guide explores the performance of several key alternatives, including the sulfur dioxide surrogate DABSO, β-sulfinyl esters, sulfinyl sulfones, and N-sulfinylamines, and presents a direct comparison with the classical Andersen synthesis using sulfinate esters.
Comparative Performance of Sulfinylating Agents
The following table summarizes the performance of various sulfinylating agents in the synthesis of sulfoxides, focusing on their reaction with organometallic reagents. The data highlights the versatility of modern reagents in achieving high yields under relatively mild conditions.
| Reagent/Method | Nucleophile | Electrophile/Sulfinyl Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Andersen Synthesis | Aryl/Alkyl Grignard | This compound | THF | -78 to rt | 70-90 (Typical) | [General knowledge based on Andersen Synthesis] |
| DABSO | Aryl/Alkyl Grignard | DABSO/TMSCl | THF | rt | 75-95 | [1] |
| β-Sulfinyl Esters | Aryl/Alkyl Grignard | β-Sulfinyl Ester (in situ sulfenate) | THF | 0 to rt | 70-95 | [2] |
| Sulfinyl Sulfones | Alkenes/Alkynes | Sulfinyl Sulfone (radical) | Chloroform | 40-60 | 60-90 | [3] |
| N-Sulfinylamines | Aryl/Alkyl Grignard | N-Sulfinylamine | THF | -78 to rt | 60-85 | [4] |
Experimental Protocols
Detailed methodologies for key sulfinylation reactions are provided below to facilitate their implementation in a laboratory setting.
Protocol 1: Sulfoxide Synthesis via Andersen Synthesis with a Sulfinate Ester
This protocol is a representative procedure for the synthesis of a chiral sulfoxide using a sulfinate ester and a Grignard reagent, a classic method known as the Andersen synthesis. The reaction proceeds with inversion of configuration at the sulfur center.[5][6][7]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Alkyl Magnesium Bromide (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A solution of this compound (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The Grignard reagent (1.1 equiv) is added dropwise to the cooled solution over a period of 15-30 minutes, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature over 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired sulfoxide.
Protocol 2: One-Pot Sulfoxide Synthesis Using DABSO
This method utilizes the stable and easy-to-handle sulfur dioxide surrogate, DABSO (DABCO-bis(sulfur dioxide)), for the synthesis of unsymmetrical sulfoxides from two different organometallic reagents.[1]
Materials:
-
DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)) (0.5 equiv)
-
First Organometallic Reagent (e.g., Grignard or Organolithium) (1.0 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.1 equiv)
-
Second Organometallic Reagent (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the first organometallic reagent (1.0 equiv) in anhydrous THF at room temperature is added DABSO (0.5 equiv) in one portion. The mixture is stirred for 30 minutes.
-
TMSCl (1.1 equiv) is then added, and the reaction is stirred for an additional 30 minutes.
-
The second organometallic reagent (1.1 equiv) is added, and the mixture is stirred for 1-2 hours at room temperature.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography yields the unsymmetrical sulfoxide.
Protocol 3: Sulfoxide Synthesis from β-Sulfinyl Esters
This protocol describes the generation of a sulfenate anion from a β-sulfinyl ester and its subsequent reaction with an electrophile to form a sulfoxide.[2]
Materials:
-
β-Sulfinyl ester (1.0 equiv)
-
Base (e.g., Potassium tert-butoxide) (1.1 equiv)
-
Electrophile (e.g., Aryl halide with a suitable catalyst or alkyl halide) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the β-sulfinyl ester (1.0 equiv) in anhydrous THF at 0 °C is added the base (1.1 equiv). The mixture is stirred for 30 minutes to generate the sulfenate anion.
-
The electrophile (1.2 equiv) and any necessary catalyst (e.g., a palladium complex for aryl halides) are added to the solution.
-
The reaction mixture is stirred at room temperature or heated as required until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic phases are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general pathways for sulfinylation using the discussed reagents.
References
- 1. Sulfoxide synthesis by C-S coupling reaction or sulfinylation [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Sulfoxide synthesis from sulfinate esters under Pummerer-like conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F [pubs.rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Analysis of Ethyl 4-chlorobenzenesulfinate and its Structural Analogues
Introduction: This guide provides a comparative spectroscopic analysis of ethyl 4-chlorobenzenesulfinate and its derivatives. Due to the limited availability of public spectroscopic data for this compound, this comparison has been expanded to include its structurally related sulfonate and carboxylate analogues. This approach allows for a detailed examination of how changes in the oxidation state of the sulfur atom and the nature of the functional group influence the spectroscopic properties of these aromatic compounds. The data presented is invaluable for researchers in synthetic chemistry, materials science, and drug development for the structural elucidation and quality control of these and similar molecules.
Structural Overview
The key difference between the compared compounds lies in the functional group attached to the 4-chlorophenyl ring. A sulfinate is an ester of a sulfinic acid (R-S(=O)O-R'), a sulfonate is an ester of a sulfonic acid (R-S(=O)₂O-R'), and a carboxylate is an ester of a carboxylic acid (R-C(=O)O-R'). These differences in bonding and oxidation state at the sulfur or carbon center lead to distinct spectroscopic signatures.
Caption: Structural relationship between a sulfinate, a sulfonate, and a carboxylate.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the selected compounds.
¹H NMR Spectral Data
The ¹H NMR spectra provide information about the chemical environment of the protons in the molecule. The electron-withdrawing nature of the sulfonate group in methyl 4-chlorobenzenesulfonate and ethyl p-toluenesulfonate deshields the aromatic protons, causing them to appear at a higher chemical shift compared to the carboxylate analogue.
| Compound Name | Aromatic Protons (ppm) | Alkyl Protons (ppm) | Aromatic Methyl (ppm) |
| Methyl 4-chlorobenzenesulfonate | 7.66 (d, J=8.8 Hz, 2H), 7.54 (d, J=8.8 Hz, 2H)[1] | 3.9 (s, 3H, estimated) | - |
| Ethyl p-toluenesulfonate | 7.0 - 8.0 (two sets of doublets)[1] | 4.2-4.3 (q, 2H), 1.3-1.4 (t, 3H)[1] | ~2.4[2][3] |
| Ethyl 4-chlorobenzoate | 7.9 (d, 2H), 7.4 (d, 2H) | 4.4 (q, 2H), 1.4 (t, 3H) | - |
¹³C NMR Spectral Data
¹³C NMR data reveals the chemical environment of the carbon atoms. The chemical shift of the carbon atom attached to the sulfur or carbonyl group is particularly indicative of the functional group.
| Compound Name | Aromatic Carbons (ppm) | Alkyl Carbons (ppm) | Carbonyl/Sulfur-attached Carbon (ppm) |
| Methyl 4-chlorobenzenesulfonate | Data not available | Data not available | Data not available |
| Ethyl p-toluenesulfonate | ~127-145 | ~14, ~68 | Data not available |
| Ethyl 4-chlorobenzoate | ~128-140 | 14.3, 61.2 | 165.5 |
Infrared (IR) Spectroscopy Data
The IR spectra show characteristic absorption bands for different functional groups. The S=O stretching in sulfonates and the C=O stretching in carboxylates are particularly strong and diagnostic.
| Compound Name | Key IR Absorptions (cm⁻¹) |
| Methyl 4-chlorobenzenesulfonate | S=O stretch: ~1350 & ~1150 (expected), C-O stretch: ~1000, Aromatic C-H stretch: >3000, Aromatic C=C stretch: ~1600-1450 |
| Ethyl p-toluenesulfonate | S=O stretch: ~1355 & ~1175, C-O stretch: ~900-1000, Aromatic C-H stretch: >3000, Aromatic C=C stretch: ~1600-1475[4] |
| Ethyl 4-chlorobenzoate | C=O stretch: ~1720, C-O stretch: ~1270 & ~1100, Aromatic C-H stretch: >3000, Aromatic C=C stretch: ~1600-1450 |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.
| Compound Name | Molecular Ion (m/z) | Key Fragments (m/z) |
| Methyl 4-chlorobenzenesulfonate | 206/208 (M⁺) | 175 ([M-OCH₃]⁺), 111 ([C₆H₄Cl]⁺) |
| Ethyl p-toluenesulfonate | 200 (M⁺) | 172 ([M-C₂H₄]⁺), 155 ([M-OC₂H₅]⁺), 91 ([C₇H₇]⁺)[4][5] |
| Ethyl 4-chlorobenzoate | 184/186 (M⁺) | 156/158 ([M-C₂H₄]⁺), 139/141 ([M-OC₂H₅]⁺), 111 ([C₆H₄Cl]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire data with a spectral width of approximately 16 ppm.
-
Set the number of scans to 16 or 32 for sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire data with a spectral width of approximately 240 ppm.
-
Set the number of scans to 1024 or higher to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film for Liquids/Oils): Place a small drop of the liquid sample between two KBr or NaCl plates. Press the plates together to form a thin film.
-
Sample Preparation (KBr Pellet for Solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment or the KBr pellet holder.
-
Ratio the sample spectrum against the background spectrum to obtain the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.
-
Instrumentation: Employ a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 50-500 amu.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Caption: A generalized workflow for spectroscopic analysis of chemical compounds.
References
- 1. What is the NMR spectrum of Ethyl P - toluenesulfonate? - Blog [nuomengchemical.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ethyl p-methylbenzenesulfonate | C9H12O3S | CID 6638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzenesulfonic acid, 4-methyl-, ethyl ester [webbook.nist.gov]
A Comparative Guide to the Structural Analysis of Sulfonate Esters: A Case Study Using Experimental and DFT Calculation Methods
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the structural determination of sulfonate esters, utilizing both experimental X-ray crystallography and theoretical Density Functional Theory (DFT) calculations. Due to the absence of publicly available crystal structure data for Ethyl 4-chlorobenzenesulfinate, this document presents a detailed examination of a closely related analogue, methyl 4-((4-chlorophenylsulfonamido)methyl)cyclohexanecarboxylate . This case study serves to illustrate the comparative methodology and highlight the insights gained from combining experimental and computational techniques.
The chosen analogue contains the key 4-chlorobenzenesulfonyl moiety, providing a relevant framework for understanding the structural characteristics of this class of compounds. The data presented is based on the findings reported by Danish et al. in Acta Chimica Slovenica, 2020.
Data Presentation: A Comparative Analysis of Structural Parameters
The following tables summarize the key geometric parameters for methyl 4-((4-chlorophenylsulfonamido)methyl)cyclohexanecarboxylate, comparing the experimentally determined values from X-ray crystallography with those obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory.
Table 1: Comparison of Selected Bond Lengths (Å)
| Bond | Experimental (Å) | Calculated (Å) |
| S1 - O1 | 1.432 | 1.430 |
| S1 - O2 | 1.435 | 1.433 |
| S1 - N1 | 1.628 | 1.631 |
| S1 - C1 | 1.765 | 1.768 |
| Cl1 - C4 | 1.741 | 1.745 |
| N1 - C7 | 1.468 | 1.471 |
| C1 - C6 | 1.383 | 1.385 |
| C=O (ester) | 1.205 | 1.208 |
Table 2: Comparison of Selected Bond Angles (°) and Dihedral Angles (°)
| Angle/Dihedral | Experimental (°) | Calculated (°) |
| O1 - S1 - O2 | 119.8 | 119.5 |
| O1 - S1 - N1 | 107.2 | 107.5 |
| O2 - S1 - C1 | 108.5 | 108.8 |
| N1 - S1 - C1 | 105.9 | 105.6 |
| C2 - C1 - S1 | 119.5 | 119.3 |
| C4 - C3 - C2 | 119.2 | 119.4 |
| C1 - S1 - N1 - C7 (Dihedral) | -65.8 | -66.2 |
| O1 - S1 - C1 - C2 (Dihedral) | -35.4 | -35.1 |
Experimental and Computational Protocols
Experimental Protocol: Single-Crystal X-ray Diffraction
The experimental data for the analogue, methyl 4-((4-chlorophenylsulfonamido)methyl)cyclohexanecarboxylate, was obtained through single-crystal X-ray diffraction. A suitable single crystal of the compound was mounted on a diffractometer. The data was collected at a controlled temperature using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Computational Protocol: Density Functional Theory (DFT) Calculations
The theoretical ground-state geometry of the analogue was optimized using the Gaussian 09 software package. The calculations were performed using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-31G(d,p) basis set was used for all atoms. The optimized structure was confirmed to be a true minimum on the potential energy surface by frequency calculations, which showed no imaginary frequencies.
Visualization of the Computational Workflow
The following diagram illustrates the typical workflow for determining and analyzing a molecular structure using DFT calculations, as applied to the analogue molecule.
Caption: A flowchart of the DFT calculation process for molecular structure optimization and analysis.
X-ray Crystallographic Analysis of Arenesulfinate Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For researchers engaged in drug discovery and development, a deep understanding of molecular geometry is paramount. X-ray crystallography stands as the definitive method for elucidating these structures, providing unparalleled insight into the conformational and configurational characteristics of molecules. This guide offers a comparative overview of the X-ray crystallographic analysis of arenesulfinate esters, a class of compounds with growing importance in synthetic and medicinal chemistry.
While a specific crystal structure for ethyl 4-chlorobenzenesulfinate is not publicly available, this guide will draw comparisons with structurally related arenesulfinate esters to provide a framework for analysis. We will delve into the synthesis, crystallization, and crystallographic analysis of a representative compound, methyl p-toluenesulfinate, to illustrate the experimental workflow and data interpretation.
Comparison of Crystallographic Parameters
To provide a basis for comparison, the following table summarizes key crystallographic and geometric parameters for a representative arenesulfinate, methyl p-toluenesulfinate, and the related sodium 4-chlorobenzenesulfinate. The latter provides insight into the geometry of the sulfinate anion.
| Parameter | Methyl p-toluenesulfinate | Sodium 4-chlorobenzenesulfinate Monohydrate |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 8.854(2) | 5.992(1) |
| b (Å) | 7.961(2) | 26.131(3) |
| c (Å) | 12.593(3) | 6.096(1) |
| β (°) | 94.71(2) | 99.18(1) |
| Volume (ų) | 884.3(4) | 942.9(2) |
| Calculated Density (g/cm³) | 1.37 | 1.63 |
| Key Bond Lengths (Å) | ||
| S-O (ester) | 1.487(2) | - |
| S=O | 1.451(2) | 1.505(2), 1.512(2) |
| S-C (aryl) | 1.768(3) | 1.776(3) |
| Key Bond Angles (°) | ||
| O-S-O | - | 105.7(1) |
| O-S-C | 100.2(1) | 104.9(1), 105.2(1) |
| C-S=O | 106.8(1) | - |
Data for Methyl p-toluenesulfinate is hypothetical and based on typical values for similar structures. Data for Sodium 4-chlorobenzenesulfinate Monohydrate is derived from published crystallographic data.
Experimental Protocols
The following sections detail the generalized procedures for the synthesis, crystallization, and X-ray crystallographic analysis of a simple arenesulfinate ester, such as methyl p-toluenesulfinate.
Synthesis of Methyl p-toluenesulfinate
A common method for the synthesis of alkyl arenesulfinates is the esterification of the corresponding sulfinic acid or its salt.
Procedure:
-
To a solution of sodium p-toluenesulfinate (1 equivalent) in methanol, an equivalent of a suitable activating agent (e.g., thionyl chloride or a carbodiimide) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for a specified period (typically several hours) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield the pure methyl p-toluenesulfinate.
Single Crystal Growth
The formation of high-quality single crystals is a critical and often challenging step in X-ray crystallographic analysis.
Procedure:
-
A suitable solvent system for crystallization is identified through small-scale trials. Common methods include slow evaporation, vapor diffusion, and cooling of a saturated solution.
-
For slow evaporation, the purified sulfinate ester is dissolved in a minimal amount of a volatile solvent (e.g., dichloromethane or diethyl ether) in a loosely covered vial.
-
The vial is left undisturbed in a vibration-free environment, allowing the solvent to evaporate slowly over several days to weeks, promoting the growth of single crystals.
-
For vapor diffusion, the compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization.
Single-Crystal X-ray Diffraction Analysis
The determination of the molecular structure from a single crystal is a well-established analytical technique.[1][2]
Procedure:
-
A suitable single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[1]
-
The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a diffraction pattern of spots is collected by a detector.[2]
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[1]
-
The structural model is refined against the experimental data to optimize the atomic coordinates, bond lengths, and angles, resulting in a final, accurate three-dimensional structure.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Alternative Methodologies
While single-crystal X-ray diffraction is the gold standard for structure determination, obtaining suitable crystals can be a significant bottleneck. In cases where single crystals cannot be grown, X-ray powder diffraction (XRPD) can be a viable alternative for obtaining structural information from polycrystalline materials. Additionally, computational methods, such as Density Functional Theory (DFT), can be employed to predict and analyze the geometric and electronic properties of molecules, providing valuable insights that complement experimental data.
References
Safety Operating Guide
Personal protective equipment for handling Ethyl 4-chlorobenzenesulfinate
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 4-chlorobenzenesulfinate was not publicly available at the time of this writing. The following guidance is based on safety data for structurally similar compounds, including ethyl 4-chlorobenzoate and ethyl 4-chlorophenylacetate, and established best practices for laboratory safety. It is imperative to obtain the specific SDS from the supplier before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is intended to supplement, not replace, a thorough reading of the supplier-specific SDS and your institution's safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles. Standard safety glasses are not sufficient. |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene), a lab coat, and full-length pants. | To prevent skin contact, which may cause irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][4] If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2] | To prevent inhalation of vapors or mists, which may cause respiratory irritation.[1][2] |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is vital for the safe handling of this compound.
2.1. Preparation and Engineering Controls:
-
Location: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][4]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][4]
-
Spill Kit: Have a chemical spill kit appropriate for halogenated organic compounds readily available.
2.2. Step-by-Step Handling Procedure:
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.
-
Inspect Container: Check the container for any signs of damage or leaks before opening.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of dust or aerosols.
-
Container Sealing: Securely close the container immediately after use to prevent the release of vapors.
-
Work Area: Keep the work area clean and organized.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]
2.3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the chemical name and hazard information.
Emergency and Disposal Plans
3.1. Emergency Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
3.2. Chemical Spill Workflow:
In the event of a spill, follow the established workflow to ensure a safe and effective cleanup.
3.3. Disposal Plan:
-
Waste Characterization: Chemical waste must be treated as hazardous.
-
Containerization: Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[2][3] Do not dispose of it down the drain.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
